Nitroscanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGVZLUIWGYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048772 | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-18-6 | |
| Record name | Nitroscanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroscanate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroscanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROSCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nitroscanate's Mechanism of Action in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes and cestodes in veterinary medicine. While its precise molecular mechanism of action has not been definitively elucidated for all susceptible parasite species, the prevailing scientific evidence points towards the uncoupling of oxidative phosphorylation in parasite mitochondria as its primary mode of killing. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols for relevant biochemical assays, presents available quantitative data on its efficacy, and visualizes the key pathways and experimental workflows.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The central hypothesis for this compound's anthelmintic activity is its function as a protonophore, which disrupts the mitochondrial proton gradient essential for ATP synthesis.[1][2] In essence, this compound is believed to transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex. This uncoupling of the electron transport chain from ATP synthesis leads to a futile cycle of oxygen consumption without the concomitant production of ATP. The resulting depletion of cellular energy reserves ultimately leads to parasite paralysis and death.[1][2]
This mechanism was first postulated based on in vitro studies on the liver fluke, Fasciola hepatica. Research demonstrated that this compound interferes with and inhibits the synthesis of ATP, leading to an increase in AMP levels.[2] These alterations in ATP levels were observed to be irreversible and continuous over time. While this provides a strong foundation for understanding its action in trematodes, further research is required to definitively confirm the same detailed mechanism in nematodes and cestodes, although it is suggested that adenine nucleotide pools are also depressed in the nematode Haemonchus contortus.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound as an uncoupler of oxidative phosphorylation within a parasite mitochondrion.
References
Nitroscanate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections in canines and felines.[1][2] Believed to act as an uncoupler of oxidative phosphorylation within the mitochondria of parasitic worms, it disrupts the parasite's energy metabolism, leading to paralysis and death.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental methodologies and quantitative data to support further research and development.
Chemical Properties and Structure
This compound, with the IUPAC name 1-(4-isothiocyanatophenoxy)-4-nitrobenzene, is a synthetic compound belonging to the isothiocyanate class.[4] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-(4-isothiocyanatophenoxy)-4-nitrobenzene |
| CAS Number | 19881-18-6 |
| Molecular Formula | C₁₃H₈N₂O₃S |
| Canonical SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)--INVALID-LINK--[O-] |
| InChI Key | SVMGVZLUIWGYPH-UHFFFAOYSA-N |
| Synonyms | Cantrodifene, Lopatol, CGA 23654 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 272.28 g/mol | |
| Melting Point | 110 °C | |
| Solubility | Soluble in DMSO. Limited information on aqueous solubility. | |
| LogP (Octanol-Water Partition Coefficient) | 5.2 | |
| Appearance | Solid powder | |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term. |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of action of this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis, and in vitro and in vivo evaluation of this compound.
Synthesis of this compound
Caption: General synthesis workflow for this compound.
In Vitro Efficacy: Measurement of Oxidative Phosphorylation Uncoupling
The uncoupling of oxidative phosphorylation can be assessed by measuring the oxygen consumption rate (OCR) in isolated parasite mitochondria. A Seahorse XFe96 analyzer is a common instrument for such measurements.
1. Isolation of Parasite Mitochondria:
-
Collect adult parasites from a suitable host.
-
Homogenize the parasites in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
2. Seahorse XF Assay:
-
Plate the isolated mitochondria onto a Seahorse XF culture plate.
-
Prepare a cartridge with sequential injections of:
-
Port A: Substrates (e.g., pyruvate, malate) to initiate basal respiration.
-
Port B: ADP to stimulate ATP synthesis (State 3 respiration).
-
Port C: Oligomycin (ATP synthase inhibitor) to measure proton leak (State 4o respiration).
-
Port D: A chemical uncoupler like FCCP as a positive control, and finally Rotenone/Antimycin A to inhibit the electron transport chain and measure non-mitochondrial respiration.
-
-
To test this compound, it would be added to assess its effect on the different respiratory states, particularly its ability to increase OCR in the absence of ADP, similar to the effect of FCCP.
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT) in Dogs
The efficacy of this compound against gastrointestinal nematodes can be determined using the FECRT.
1. Animal Selection and Acclimation:
-
Select dogs with naturally or experimentally induced infections of the target parasites.
-
Acclimate the animals to their housing and diet for at least 7 days.
2. Pre-treatment Sampling (Day 0):
-
Collect individual fecal samples from each dog.
-
Perform a quantitative fecal egg count (e.g., McMaster technique) to determine the baseline egg shedding (eggs per gram of feces - EPG).
3. Treatment Administration:
-
Administer this compound orally at the desired dosage (e.g., 50 mg/kg body weight). A control group should receive a placebo.
4. Post-treatment Sampling (Day 10-14):
-
Collect individual fecal samples from each dog.
-
Perform a quantitative fecal egg count on the post-treatment samples.
5. Efficacy Calculation:
-
Calculate the percentage reduction in EPG for each treated animal or the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Caption: Workflow for a Fecal Egg Count Reduction Test.
Quantitative Data
Table 3: Efficacy of this compound Against Common Canine Parasites
| Parasite | Dosage (mg/kg) | Efficacy (%) | Reference |
| Toxocara canis | 50 | >95 | |
| Ancylostoma spp. | 50 | >95 | |
| Uncinaria stenocephala | 50 | >95 | |
| Dipylidium caninum | 50 | >95 | |
| Taenia spp. | 50 | >95 | |
| Echinococcus granulosus | 50 | >95 |
Table 4: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
Note: Detailed pharmacokinetic data for this compound in dogs is not extensively published. The following are general observations.
| Parameter | Observation | Reference |
| Absorption | Poorly absorbed from the gastrointestinal tract. Absorption is increased when administered with food. | |
| Time to Peak Plasma Concentration (Tmax) | Approximately 24 hours. | |
| Metabolism | The majority of the dose is not metabolized. | |
| Excretion | Primarily eliminated in the feces as the parent compound. A smaller portion is excreted in the urine. |
Table 5: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat | Oral | 3177 |
Conclusion
This compound is an effective anthelmintic with a well-characterized chemical structure and a proposed mechanism of action involving the uncoupling of oxidative phosphorylation in parasites. The experimental protocols outlined in this guide provide a framework for the synthesis, and in vitro and in vivo evaluation of this compound and similar compounds. Further research is warranted to fully elucidate the molecular details of its mechanism of action and to optimize its pharmacokinetic profile for enhanced therapeutic efficacy.
References
Navigating the Unknowns: A Technical Guide to the Pharmacokinetics and Absorption of Nitroscanate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate, a broad-spectrum anthelmintic, is widely utilized in veterinary medicine for the treatment of nematode and cestode infections in various animal species, most notably dogs. Despite its long-standing use, a comprehensive, publicly available dataset on its quantitative pharmacokinetics and absorption remains elusive. This technical guide synthesizes the current understanding of this compound's pharmacokinetic profile, drawing from available literature to provide a qualitative overview of its absorption, distribution, metabolism, and excretion (ADME) in animal models. This document highlights the significant data gaps and underscores the need for further research to establish a complete pharmacokinetic profile, which is crucial for optimizing dosing regimens and enhancing therapeutic outcomes. While quantitative data such as Cmax, Tmax, and AUC are not available in the reviewed literature, this guide provides a framework of the existing knowledge, including experimental insights and proposed mechanisms of action.
Introduction
This compound is an anthelmintic belonging to the diphenyl ether class of compounds. Its primary application is in the control of common intestinal parasites in dogs, including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Taenia spp., and Dipylidium caninum.[1][2][3] The efficacy of this compound is well-documented in clinical settings; however, its pharmacokinetic behavior—the journey of the drug through the body—is not well-characterized quantitatively in the public domain. Understanding the pharmacokinetics is fundamental to optimizing drug efficacy and safety. This guide aims to consolidate the available information on the absorption and overall pharmacokinetic profile of this compound in various animal models, with a primary focus on canine species.
Pharmacokinetic Profile
The available literature indicates that this compound is poorly absorbed from the gastrointestinal tract after oral administration.[4][5] This limited systemic absorption is a key feature of its pharmacokinetic profile.
Absorption
Oral administration is the sole route for this compound. The absorption from the gastrointestinal tract is partial. A critical factor influencing the extent of absorption is the presence of food. Administration with a meal can increase the systemic absorption of the drug. This is thought to be due to a slower passage through the gastrointestinal tract, which increases the contact time for absorption.
Distribution
Due to its poor absorption, the systemic distribution of this compound is limited. The concentration of the unabsorbed drug within the gastrointestinal tract is considered more critical for its anthelmintic efficacy than its concentration in the blood. This suggests that the primary site of action is localized to the gut where the parasites reside.
Metabolism
The portion of this compound that is absorbed is metabolized in the liver. The principal urinary metabolite identified in dogs is 4-(4-aminophenoxy) acetanilide.
Excretion
The majority of an orally administered dose of this compound is eliminated unchanged in the feces. The absorbed and metabolized fraction is excreted in the urine.
The following table summarizes the qualitative pharmacokinetic properties of this compound based on available information.
| Pharmacokinetic Parameter | Description in Animal Models (Primarily Dogs) | References |
| Absorption | Poorly and partially absorbed from the gastrointestinal tract. | |
| Absorption is enhanced when administered with food. | ||
| Distribution | Limited systemic distribution. High concentration in the gastrointestinal tract is key for efficacy. | |
| Metabolism | The absorbed fraction is metabolized in the liver. | |
| Principal urinary metabolite in dogs is 4-(4-aminophenoxy) acetanilide. | ||
| Excretion | Primarily excreted unchanged in the feces. | |
| Metabolites are excreted in the urine. |
Table 1: Summary of Qualitative Pharmacokinetic Properties of this compound
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is widely believed to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasites. This disruption of ATP synthesis, the primary energy currency of the cell, leads to paralysis and eventual death of the helminths.
References
- 1. This compound (Lopatol®) for Dogs [petplace.com]
- 2. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on adult Taenia pisiformis in dogs with experimentally induced infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
Nitroscanate's Impact on Parasite ATP Synthesis and Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate, a broad-spectrum anthelmintic of the isothiocyanate class, has been effectively utilized in veterinary medicine for the treatment of cestode and nematode infections in canines and felines. While its precise molecular mechanism of action has not been fully elucidated, substantial evidence points towards its role as a potent disruptor of parasite energy metabolism. This technical guide synthesizes the current understanding of this compound's effects on parasite ATP synthesis, focusing on its proposed mechanism as an uncoupler of oxidative phosphorylation within the parasite's mitochondria. This document provides a comprehensive overview of the available data, detailed experimental protocols for relevant assays, and visual representations of the implicated metabolic pathways.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary hypothesis for this compound's anthelmintic activity is its function as an uncoupler of oxidative phosphorylation in the mitochondria of parasites[1]. Uncoupling agents disrupt the crucial link between the electron transport chain and ATP synthesis. In a normal state, the transport of electrons through the respiratory chain complexes pumps protons across the inner mitochondrial membrane, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.
This compound is believed to interfere with this process by dissipating the proton gradient, allowing protons to leak back across the inner mitochondrial membrane without passing through ATP synthase. This uncoupling action leads to a futile cycle of proton pumping and leaking, resulting in the continued consumption of oxygen but a drastic reduction in ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat. This severe disruption of the parasite's primary energy currency leads to metabolic collapse, paralysis, and ultimately, death of the helminth[1].
Quantitative Impact on Parasite Adenylate Nucleotide Levels
Seminal in vitro research on the liver fluke, Fasciola hepatica, by Cornish and Bryant (1976) provided direct evidence of this compound's impact on the parasite's energy balance. Their work demonstrated that exposure to this compound leads to a significant depression of ATP levels, accompanied by a corresponding increase in AMP levels. This shift in the adenylate nucleotide pool is a hallmark of a compromised energy state and is consistent with the uncoupling of oxidative phosphorylation.
Table 1: Summary of this compound's Observed Effects on Parasite Adenylate Nucleotides
| Parasite Species | Drug | Observed Effect on Adenylate Nucleotides | Reference |
| Fasciola hepatica | This compound | Depressed ATP levels, Increased AMP levels | Cornish, R.A. and Bryant, C. (1976) |
| Haemonchus contortus | This compound | Depressed adenine nucleotide pools | Mentioned in veterinary product summaries |
Implicated Metabolic Pathways and Signaling
The uncoupling of oxidative phosphorylation by this compound initiates a cascade of events within the parasite's metabolic network. The immediate consequence is a critical drop in the ATP/ADP ratio, which serves as a key regulator of cellular metabolism.
Caption: this compound uncouples oxidative phosphorylation.
The depletion of ATP would logically lead to the upregulation of catabolic pathways in an attempt to generate more substrate for ATP production. Initially, an increase in the formation of end-products such as acetate and lactate has been observed, possibly due to the stimulation of enzymes like phosphofructokinase as a result of low ATP levels. However, this compensatory mechanism is ultimately insufficient to overcome the severe energy deficit caused by this compound.
Experimental Protocols
In Vitro Culture of Fasciola hepatica
The following is a generalized protocol for the short-term in vitro maintenance of adult Fasciola hepatica for drug testing, based on methodologies established in the relevant literature.
Materials:
-
Adult Fasciola hepatica flukes, freshly collected from the bile ducts of infected sheep or cattle.
-
Sterile Hedon-Fleig solution or RPMI-1640 medium supplemented with antibiotics (e.g., penicillin-streptomycin).
-
Sterile petri dishes or multi-well plates.
-
Incubator set to 37°C.
-
Sterile pipettes and other laboratory consumables.
Procedure:
-
Aseptically collect adult flukes from the bile ducts of the host.
-
Wash the flukes multiple times with pre-warmed, sterile Hedon-Fleig solution or supplemented RPMI-1640 to remove host tissue and debris.
-
Place individual or small groups of flukes into petri dishes or the wells of a multi-well plate containing fresh, pre-warmed medium.
-
Incubate the flukes at 37°C. The medium should be changed every 24 hours.
-
For drug testing, introduce this compound (dissolved in a suitable solvent like DMSO, with appropriate solvent controls) into the culture medium at various concentrations.
Caption: Workflow for in vitro drug testing on Fasciola hepatica.
Measurement of ATP and AMP Levels
A common method for determining ATP levels is the luciferin-luciferase bioluminescence assay.
Materials:
-
Cultured and treated Fasciola hepatica.
-
Trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Buffer solution (e.g., Tris-acetate).
-
Luciferin-luciferase reagent kit.
-
Luminometer.
-
ATP and AMP standards.
Procedure:
-
At the end of the incubation period, rapidly transfer individual flukes from the culture medium.
-
Homogenize the flukes in ice-cold TCA or PCA to precipitate proteins and extract the nucleotides.
-
Centrifuge the homogenate to pellet the precipitated material.
-
Neutralize the supernatant containing the nucleotides with a suitable base (e.g., potassium hydroxide).
-
For ATP measurement, add an aliquot of the neutralized extract to the luciferin-luciferase reagent. The resulting light emission is proportional to the ATP concentration and is measured using a luminometer.
-
For AMP measurement, the AMP in the extract is first enzymatically converted to ATP, and the total ATP is then measured as described above. The initial ATP concentration is subtracted to determine the AMP concentration.
-
A standard curve using known concentrations of ATP and AMP should be generated to quantify the nucleotide levels in the parasite extracts.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound's anthelmintic efficacy is derived from its ability to uncouple oxidative phosphorylation in parasite mitochondria, leading to a catastrophic depletion of ATP. This disruption of the parasite's central energy-producing pathway provides a clear rationale for its potent activity against a broad range of helminths.
For future research, a more detailed molecular investigation is warranted to identify the precise mitochondrial components with which this compound interacts. Quantitative studies, building on the foundational work of the 1970s, should be revisited with modern techniques to provide a more granular understanding of the dose-dependent and time-course effects of this compound on the metabolome of various parasite species. Such studies will not only solidify our understanding of this established anthelmintic but may also provide valuable insights for the development of new and more targeted antiparasitic drugs that exploit the unique bioenergetic pathways of helminths.
References
In Vitro Efficacy of Nitroscanate Against Various Helminths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate is a broad-spectrum anthelmintic agent with established in vivo efficacy against a range of cestode and nematode parasites in veterinary medicine. While its clinical effectiveness is well-documented, publicly available data on its in vitro efficacy, including metrics such as IC50 and EC50 values, remain scarce. This technical guide synthesizes the available information on the mechanism of action of this compound and provides a framework for its in vitro evaluation against various helminths. Due to the limited specific in vitro data for this compound, this document presents a compilation of relevant in vivo efficacy data to inform potential in vitro studies and outlines detailed, adaptable experimental protocols based on established anthelmintic testing methodologies. Furthermore, it visualizes the proposed mechanism of action and a general workflow for in vitro anthelmintic screening.
Introduction
This compound, with the chemical formula 4-(4'-nitrophenoxy) phenyl isothiocyanate, is an anthelmintic compound effective against common nematodes and cestodes in dogs.[1] Its efficacy is influenced by its formulation, with micronized forms showing greater activity at lower doses.[2] Despite its long-standing use, detailed in vitro studies quantifying its potency and elucidating its precise interactions with various helminth species at a molecular level are not extensively reported in peer-reviewed literature. This guide aims to bridge this gap by providing researchers with a comprehensive overview of what is known and a practical framework for conducting future in vitro investigations.
Mechanism of Action
The precise molecular mode of action of this compound has not been fully elucidated. However, it is widely postulated that it functions as an uncoupler of oxidative phosphorylation within the mitochondria of the parasite.[3][4] This disruption of the electron transport chain interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4] The resulting depletion of ATP leads to impaired motility and ultimately, the death of the parasite.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in helminth mitochondria.
Quantitative Data on Efficacy
A thorough review of existing literature reveals a significant gap in quantitative in vitro efficacy data for this compound. Studies have predominantly focused on in vivo efficacy, measuring outcomes such as the reduction in worm burden or fecal egg counts in treated animals. While this information is valuable for clinical application, it does not provide the precise dose-response data obtainable from controlled in vitro assays.
To facilitate future research, the following tables are presented as a template for summarizing prospective in vitro findings. For context, a summary of the available in vivo efficacy data is also provided.
In Vitro Efficacy Data (Prospective)
Table 1: In Vitro Efficacy of this compound against Cestodes (Prospective Data)
| Helminth Species | Life Stage | Efficacy Metric (e.g., IC50, EC50) | Concentration Range Tested | Incubation Time | Reference |
| Taenia pisiformis | Adult | ||||
| Dipylidium caninum | Adult | ||||
| Echinococcus granulosus | Protoscolex |
Table 2: In Vitro Efficacy of this compound against Nematodes (Prospective Data)
| Helminth Species | Life Stage | Efficacy Metric (e.g., IC50, EC50) | Concentration Range Tested | Incubation Time | Reference |
| Toxocara canis | Adult/Larva | ||||
| Toxascaris leonina | Adult | ||||
| Ancylostoma caninum | Adult/Larva | ||||
| Uncinaria stenocephala | Adult/Larva |
In Vivo Efficacy Data (from Literature)
Table 3: Summary of In Vivo Efficacy of this compound in Dogs
| Helminth Species | Formulation | Dose | Efficacy | Reference |
| Taenia spp. | Coarse Particle | 2 x 200 mg/kg | 100% reduction in worm burden | |
| Dipylidium caninum | Coarse Particle | 2 x 200 mg/kg | 100% reduction in worm burden | |
| Echinococcus granulosus | Coarse Particle | 2 x 200 mg/kg | 94.1% reduction in worm burden | |
| Taenia spp. | Micronised | 50 mg/kg | 97.9% reduction in worm burden | |
| Dipylidium caninum | Micronised | 50 mg/kg | 97.9% reduction in worm burden | |
| Echinococcus granulosus | Micronised | 50 mg/kg | 98.3% reduction in worm burden | |
| Toxocara canis | Coarse Particle | 100 mg/kg | 95.3% reduction in fecal egg count | |
| Toxascaris leonina | Coarse Particle | 100 mg/kg | 93.3% reduction in fecal egg count | |
| Uncinaria stenocephala | Coarse Particle | 100 mg/kg | 99.1% reduction in fecal egg count | |
| Toxocara canis | Micronised | 50 mg/kg | 96.4% reduction in fecal egg count | |
| Toxascaris leonina | Micronised | 50 mg/kg | 100% reduction in fecal egg count | |
| Uncinaria stenocephala | Micronised | 50 mg/kg | 100% reduction in fecal egg count | |
| Ancylostoma caninum | Not Specified | 50 mg/kg | 99.6% reduction in worm burden | |
| Dipylidium caninum | Not Specified | 50 mg/kg | 99.8% reduction in worm burden | |
| Taenia pisiformis | Micronised | 56 mg/kg | 98.9% reduction in worm burden |
Experimental Protocols for In Vitro Evaluation
The following protocols are adapted from established methodologies for in vitro anthelmintic testing and can be tailored for the evaluation of this compound.
General Workflow for In Vitro Anthelmintic Testing
Caption: General experimental workflow for in vitro anthelmintic screening.
Egg Hatch Assay (EHA)
This assay is suitable for determining the ovicidal activity of this compound against nematodes.
-
Parasite Collection: Collect helminth eggs from the feces of infected animals using a standard flotation technique.
-
Assay Setup: In a 96-well plate, add approximately 100 eggs per well.
-
Drug Application: Add varying concentrations of this compound (solubilized in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the wells. Include positive (a known ovicidal agent like albendazole) and negative (solvent control) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.
Larval Migration Inhibition Assay (LMIA)
This assay assesses the effect of this compound on the motility and viability of nematode larvae.
-
Larval Preparation: Obtain third-stage (L3) larvae from fecal cultures.
-
Assay Setup: Use a 96-well plate with a sieve bottom or a custom-made migration apparatus. Place a known number of L3 larvae in the upper chamber.
-
Drug Exposure: Expose the larvae to different concentrations of this compound in a suitable culture medium for a defined period (e.g., 24 hours).
-
Migration Stimulation: After drug exposure, stimulate the larvae to migrate through the sieve into a lower chamber containing fresh medium, often by a temperature gradient or chemical attractant.
-
Data Collection: After a set migration period (e.g., 24 hours), count the number of larvae that have migrated to the lower chamber.
-
Analysis: Calculate the percentage of migration inhibition and determine the IC50 value.
Adult Worm Motility Assay
This assay is suitable for assessing the direct effect of this compound on adult cestodes and nematodes.
-
Parasite Collection: Collect adult worms from the intestines of freshly euthanized infected animals.
-
Assay Setup: Place individual or small groups of worms in petri dishes or multi-well plates containing a suitable culture medium (e.g., RPMI-1640).
-
Drug Application: Add various concentrations of this compound to the medium. Include positive (e.g., praziquantel for cestodes, levamisole for nematodes) and negative controls.
-
Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Score the motility on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).
-
Data Analysis: Determine the time and concentration required to achieve paralysis or death of the worms.
Conclusion
While this compound has a proven track record of in vivo efficacy, there is a clear need for robust in vitro studies to quantify its activity against a diverse range of helminths. The experimental protocols and frameworks provided in this guide are intended to facilitate such research. A deeper understanding of the in vitro efficacy and the precise molecular interactions of this compound will be invaluable for optimizing its use, managing potential resistance, and guiding the development of new anthelmintic therapies. Researchers are encouraged to utilize and adapt these methodologies to generate the much-needed quantitative data in this area.
References
Preliminary Toxicological Profile of Nitroscanate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available toxicological data on Nitroscanate. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the sub-chronic, chronic, reproductive, and developmental toxicity of this compound.
Executive Summary
This compound is a broad-spectrum anthelmintic agent used in veterinary medicine. This technical guide provides a preliminary toxicological profile of this compound based on available data from studies in laboratory animals. The acute toxicity of this compound is generally low, with high LD50 values observed in multiple species. The primary mechanism of action is thought to involve the uncoupling of oxidative phosphorylation in parasites. Genotoxicity studies indicate that this compound is mutagenic in the Ames test. However, a comprehensive evaluation of its toxicological profile is limited by the lack of publicly available data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental effects.
Acute Toxicity
Oral administration is the primary route of exposure for this compound. Acute toxicity studies have been conducted in several laboratory animal species.
Table 1: Acute Oral Toxicity of this compound
| Species | Formulation | LD50 (mg/kg) | Reference(s) |
| Rat | Micronized (95% of particles <5 µm) | 3177 | [1] |
| Mouse | Micronized (95% of particles <5 µm) | 3503 | [1] |
| Rabbit | Micronized (95% of particles <5 µm) | >10000 | [1] |
| Dog | Normal particle size (95% of particles <25 µm) | >10000 | [1] |
Clinical Signs of Acute Toxicity: Symptoms observed after heavy overdosing are predominantly gastrointestinal and neurological. These include:
-
Vomiting[1]
-
Diarrhea
-
Lethargy
-
Loss of appetite
-
Slight sedation
-
In cats, drowsiness and transient paralysis have been observed.
-
Other reported symptoms include dyspnea (difficult breathing), exophthalmos (bulging of the eye), and a curved body position.
Overdose Effects in Dogs: In dogs, daily oral doses of 100 to 500 mg/kg for 10 days resulted in loss of appetite, lethargy, vomiting, and diarrhea. Studies on overdose showed that at 5-8 times the recommended therapeutic dose (50 mg/kg), elevated levels of alanine transferase (ALT), amylase, and alkaline phosphatase (ALKP) were observed, suggesting potential liver disturbance. However, in studies with up to nine times the recommended dose, dogs showed no clinical symptoms, though increased serum ALT and ALP levels were seen in some animals at 3 to 5 times the recommended dose. A No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bodyweight has been accepted for dogs based on a supporting study, although the detailed study report is not publicly available.
Experimental Protocol: Acute Oral Toxicity (General)
While specific protocols for the cited this compound studies are not detailed in the search results, a general protocol for an acute oral toxicity study in rodents, based on established guidelines, is as follows:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. A vehicle control group receives the vehicle alone.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The primary endpoint is the determination of the LD50 value, the dose that is lethal to 50% of the test animals.
Sub-chronic and Chronic Toxicity
There is a significant lack of publicly available data on the sub-chronic and chronic toxicity of this compound in laboratory animals. No studies detailing repeated dose administration over extended periods (e.g., 28-day, 90-day, or 2-year studies) were identified in the performed searches. Therefore, target organs for toxicity following prolonged exposure, as well as a definitive NOAEL for repeated dosing in most species, cannot be determined from the available information.
Genotoxicity and Carcinogenicity
Genotoxicity
This compound has been evaluated for its mutagenic potential in the Ames test.
Table 2: Genotoxicity of this compound
| Test System | Cell Type | Metabolic Activation | Result | Reference(s) |
| Ames Test | Salmonella typhimurium TA98, TA100 | With and without rat liver S9 mix | Positive |
The mutagenicity of this compound in the Ames test was found to be a direct effect, which was further increased in the presence of a rat liver S9 mix. The study suggests that the nitro group of the molecule is responsible for its mutagenic activity.
Experimental Protocol: Ames Test (General)
The following is a generalized protocol for the Ames test, as specific details for the this compound study were not fully available.
-
Tester Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot synthesize it) are used. These strains carry different mutations that can be reverted by different types of mutagens.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), to detect mutagens that require metabolic activation.
-
Procedure: The tester strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Carcinogenicity
No long-term carcinogenicity studies on this compound in rodents were found in the public domain. Therefore, the carcinogenic potential of this compound has not been determined.
Reproductive and Developmental Toxicity
There is no publicly available information from reproductive and developmental toxicity studies of this compound. Standard studies to assess effects on fertility, embryonic development, and teratogenicity in species such as rats and rabbits have not been found in the literature. While some product information states that this compound can be safely used during pregnancy and lactation in dogs, the underlying data supporting this claim is not accessible.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. It is hypothesized that this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites. This action disrupts the production of ATP, the primary energy currency of the cell, leading to impaired motility and ultimately, the death of the parasite.
Data Gaps and Future Directions
The current publicly available toxicological profile of this compound is incomplete. Significant data gaps exist in the following areas:
-
Sub-chronic and Chronic Toxicity: No data are available on the effects of repeated, long-term exposure to this compound.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated in long-term animal studies.
-
Reproductive and Developmental Toxicity: There is a lack of information on the potential effects of this compound on fertility, reproduction, and embryonic and fetal development.
-
Detailed Toxicokinetics: While some information on absorption and excretion is available, a comprehensive toxicokinetic profile in various laboratory species is needed.
-
Detailed Mechanistic Studies: Further research is required to fully elucidate the molecular mechanism of action and potential off-target effects.
To establish a comprehensive and robust toxicological profile for this compound, further studies adhering to international guidelines (e.g., OECD, VICH) are necessary to address these data gaps. Such studies are crucial for a complete risk assessment for both veterinary use and any potential future applications.
References
Nitroscanate Derivatives: A Technical Guide to Their Potential Anthelmintic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate, a broad-spectrum anthelmintic of the diphenyl ether class, has been utilized in veterinary medicine for the control of cestode and nematode infections in companion animals. Its mechanism of action, while not fully elucidated, is believed to involve the disruption of energy metabolism in helminths. This technical guide provides a comprehensive overview of this compound, with a focus on its potential for the development of novel derivatives with enhanced anthelmintic properties. The document summarizes the known quantitative efficacy of this compound, details relevant experimental protocols for the evaluation of anthelmintic compounds, and explores the underlying biochemical pathways that serve as targets for this class of drugs. While the synthesis of this compound analogs has been reported, a significant gap exists in the publicly available data regarding their specific anthelmintic activity. This guide aims to consolidate the existing knowledge on this compound to inform future research and development in this area.
Introduction
Helminth infections in livestock and companion animals pose a significant threat to animal health and welfare, leading to economic losses and, in some cases, zoonotic transmission to humans. The development of resistance to existing anthelmintic drugs necessitates a continuous search for new and effective therapeutic agents. This compound, chemically known as 4-isothiocyanato-4'-nitrodiphenyl ether, is an established anthelmintic with a broad spectrum of activity against common gastrointestinal parasites. Its unique mode of action, targeting the energy metabolism of parasites, presents an attractive scaffold for the development of novel derivatives with potentially improved efficacy, safety, and spectrum of activity. This document serves as a technical resource for researchers engaged in the discovery and development of new anthelmintic drugs, providing a detailed examination of this compound and the prospective landscape of its derivatives.
The Core Compound: this compound
This compound is a yellow, crystalline solid that is practically insoluble in water. It is administered orally, typically with food to enhance its efficacy by prolonging its transit time in the gastrointestinal tract.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C13H8N2O3S |
| Molar Mass | 272.28 g/mol |
| Melting Point | 114-116 °C |
| IUPAC Name | 1-isothiocyanato-4-(4-nitrophenoxy)benzene |
Mechanism of Action
The precise mechanism of action of this compound is not fully understood. However, evidence suggests that it interferes with the energy metabolism of helminths. It is believed to uncouple oxidative phosphorylation, leading to a decrease in the ATP/ADP ratio within the parasite's cells.[1] This disruption of energy production ultimately results in paralysis and death of the helminth. The concentration of unabsorbed this compound in the gastrointestinal tract is considered more critical for its efficacy than its systemic absorption.
The proposed mechanism targets key enzymes in the parasite's energy-producing pathways, which often differ from those of the host, providing a degree of selective toxicity.
This compound Derivatives: A Prospective Outlook
The development of derivatives of existing anthelmintics is a common strategy to enhance efficacy, overcome resistance, and improve the pharmacokinetic profile. While the synthesis of analogs of this compound has been reported, there is a notable absence of publicly available data on their anthelmintic activity. A study by Patil et al. describes a novel synthesis of 4-isothiocyanato-4′-nitrodiphenyl ether and its analogs, suggesting that modifications to the this compound scaffold are chemically feasible.
Potential modifications to the this compound molecule could include:
-
Substitution on the aromatic rings: Introducing different functional groups on either of the phenyl rings could modulate the compound's lipophilicity, electronic properties, and interaction with the target site.
-
Modification of the isothiocyanate group: The isothiocyanate (-NCS) group is known to be crucial for the biological activity of many compounds. Bioisosteric replacement of this group with other functionalities could lead to derivatives with altered reactivity and target affinity.
-
Alterations to the ether linkage: While likely more synthetically challenging, modification of the diphenyl ether linkage could impact the overall conformation and flexibility of the molecule.
Further research is critically needed to synthesize and evaluate a library of this compound derivatives to establish a clear structure-activity relationship (SAR) and identify candidates with superior anthelmintic profiles.
Quantitative Anthelmintic Activity of this compound
The efficacy of this compound has been evaluated against a range of nematode and cestode parasites in dogs. The following tables summarize the reported quantitative data.
Table 1: Efficacy of this compound Against Nematodes in Dogs
| Parasite Species | Dosage | Efficacy (% reduction in worm count) | Reference |
| Toxocara canis | 100 mg/kg (coarse particle) | 95.3% (fecal egg count reduction) | [2] |
| Toxascaris leonina | 100 mg/kg (coarse particle) | 93.3% (fecal egg count reduction) | [2] |
| Uncinaria stenocephala | 100 mg/kg (coarse particle) | 99.1% (fecal egg count reduction) | [2] |
| Ancylostoma caninum | 50 mg/kg | 99.6% | [3] |
| Trichuris vulpis | 50 mg/kg | 0% |
Table 2: Efficacy of this compound Against Cestodes in Dogs
| Parasite Species | Dosage | Efficacy (% reduction in worm count) | Reference |
| Taenia spp. | 2 x 200 mg/kg (coarse particle) | 100% | |
| Dipylidium caninum | 2 x 200 mg/kg (coarse particle) | 100% | |
| Echinococcus granulosus | 2 x 200 mg/kg (coarse particle) | 94.1% | |
| Dipylidium caninum | 50 mg/kg | 99.8% |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of anthelmintic compounds. The following sections outline generalized methodologies for key experiments.
Synthesis of this compound and its Analogs
A reported synthesis protocol for this compound and its analogs involves the reaction of the corresponding amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then converted to the isothiocyanate.
Example Protocol for the Synthesis of 4-Isothiocyanato-4′-nitrodiphenyl Ether:
-
Formation of Dithiocarbamate Salt: 4-Amino-4′-nitrodiphenyl ether is reacted with carbon disulfide and triethylamine in an appropriate solvent (e.g., acetone) at room temperature.
-
Conversion to Isothiocyanate: A desulfurizing agent is added to the dithiocarbamate salt solution to facilitate the elimination of sulfur and formation of the isothiocyanate group.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove byproducts and unreacted reagents. The crude product is then purified by recrystallization or chromatography.
In Vitro Anthelmintic Assays
In vitro assays provide a preliminary assessment of a compound's anthelmintic activity and are crucial for high-throughput screening.
Adult Worm Motility Assay:
-
Parasite Collection: Adult helminths (e.g., Caenorhabditis elegans, or parasitic species from experimentally infected animals) are collected and washed in a suitable buffer.
-
Compound Incubation: Worms are placed in multi-well plates containing culture medium and varying concentrations of the test compound. A negative control (vehicle only) and a positive control (a known anthelmintic) are included.
-
Motility Assessment: The motility of the worms is observed and scored at specific time points (e.g., 2, 4, 6, 24 hours) under a microscope. The concentration of the compound that causes paralysis or death in 50% of the worms (IC50) is determined.
Larval Migration Inhibition Assay:
-
Larval Preparation: Infective larvae (L3) of the target nematode are obtained from fecal cultures.
-
Assay Setup: A migration apparatus is set up, typically using a sieve or filter to separate the larvae from the test compound.
-
Compound Exposure: Larvae are exposed to different concentrations of the test compound for a defined period.
-
Migration Assessment: The larvae are then stimulated to migrate through the filter (e.g., by warmth), and the number of migrated larvae is counted. The concentration that inhibits the migration of 50% of the larvae (IC50) is calculated.
In Vivo Anthelmintic Efficacy Studies
In vivo studies in animal models are essential to confirm the anthelmintic efficacy and safety of a compound.
Fecal Egg Count Reduction Test (FECRT):
-
Animal Selection: Animals (e.g., dogs) with naturally or experimentally induced helminth infections are selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment: Animals are randomly assigned to treatment groups and receive either the test compound or a placebo.
-
Post-treatment Sampling: Fecal samples are collected again at a specified time after treatment (e.g., 7-14 days).
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count for the treated group compared to the control group is calculated.
Controlled Test (Worm Burden Reduction):
-
Animal Infection: Animals are experimentally infected with a known number of infective parasite stages.
-
Treatment: After the parasites have matured, animals are treated with the test compound or a placebo.
-
Necropsy and Worm Recovery: At a set time after treatment, the animals are euthanized, and the gastrointestinal tract is examined to recover and count the remaining adult worms.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the energy metabolism of a helminth cell.
Caption: Proposed disruption of helminth energy metabolism by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel anthelmintic compounds.
Caption: A generalized workflow for anthelmintic drug development.
Conclusion and Future Directions
This compound remains a valuable tool in the control of parasitic helminths in veterinary medicine. Its presumed mechanism of action, targeting the energy metabolism of parasites, continues to be a promising area for the development of new anthelmintics. This technical guide has summarized the current knowledge on this compound, including its efficacy and the experimental protocols relevant to its study.
The most significant gap in the current understanding of this class of compounds is the lack of publicly available data on the anthelmintic activity of this compound derivatives. Future research should prioritize the following:
-
Synthesis and Screening of Derivatives: A systematic synthesis of this compound analogs with subsequent in vitro and in vivo screening is essential to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets of this compound and its active derivatives will facilitate rational drug design.
-
Spectrum of Activity: The evaluation of promising derivatives against a broader range of helminth species, including those with known resistance to other drug classes, is warranted.
By addressing these research gaps, the full potential of this compound and its derivatives as a source of new and effective anthelmintic agents can be realized, contributing to the health and well-being of animals worldwide.
References
The Development of Nitroscanate: A Technical Deep Dive for the Veterinary Anthelmintic Researcher
An In-depth Technical Guide on the Historical Development, Mechanism of Action, Synthesis, and Efficacy of Nitroscanate as a Veterinary Anthelmintic
Introduction
This compound is a broad-spectrum anthelmintic agent that has been utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections in canines and felines.[1] Belonging to the isothiocyanate class of compounds, its development marked a significant advancement in the control of common endoparasites in companion animals. This technical guide provides a comprehensive overview of the historical development of this compound, its proposed mechanism of action, chemical synthesis, and a detailed summary of its efficacy as reported in key scientific studies. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary medicine.
Historical Perspective
The emergence of this compound as a veterinary anthelmintic can be traced back to the broader research and development efforts in the mid-20th century to discover new and effective treatments for parasitic infections in animals. A period of extraordinary success in the development of veterinary anthelmintics occurred between 1960 and 1980, leading to the introduction of numerous novel drugs with diverse chemical structures and improved safety profiles.[2][3] It was within this innovative environment that this compound was introduced in 1973 as a potent agent against common roundworms, hookworms, and tapeworms in dogs and cats.[4] Early studies, such as the pivotal work by Boray et al. in 1979, established its broad-spectrum efficacy and laid the groundwork for its clinical use. Subsequent field trials and controlled studies throughout the 1980s and early 1990s further solidified its position in the veterinary market, offering a reliable option for the management of mixed helminth infections.
Mechanism of Action
While the precise molecular mode of action of this compound has not been fully elucidated, it is widely accepted that its anthelmintic activity stems from the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the parasite's energy metabolism is a critical blow to its survival.
The proposed mechanism involves the following key steps:
-
Inhibition of ATP Synthesis: this compound is believed to interfere with and inhibit the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, in helminths such as Fasciola hepatica.
-
Increased AMP Levels: Concurrently, levels of adenosine monophosphate (AMP) are observed to increase, indicating a significant disruption in the energy balance of the parasite.
-
Irreversible Alterations: The changes in ATP levels induced by this compound are considered irreversible and continuous over time, leading to a sustained energy deficit.
-
Impaired Motility: The depletion of ATP directly impairs the parasite's motility and likely affects other essential physiological processes, ultimately leading to paralysis and death.
It is noteworthy that this compound's efficacy appears to be more dependent on the concentration of the unabsorbed drug in direct contact with the helminths within the gastrointestinal tract rather than its systemic absorption into the bloodstream.
Chemical Synthesis
The chemical synthesis of this compound, chemically known as 1-isothiocyanato-4-(4-nitrophenoxy)benzene, involves a multi-step process. A general synthetic pathway is outlined below, starting from the nitration of phenol.
-
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.
-
Reduction of 4-Nitrophenol: The nitro group of 4-nitrophenol is reduced to an amino group to yield 4-aminophenol. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in an acidic medium.
-
Formation of the Isothiocyanate Group: The amino group of 4-aminophenol is converted to an isothiocyanate group.
-
Ether Synthesis: The final step involves an ether synthesis, typically a Williamson ether synthesis, where the hydroxyl group of the isothiocyanate precursor reacts with a suitable nitrobenzene derivative to form the final product, 1-isothiocyanato-4-(4-nitrophenoxy)benzene.
References
- 1. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER | 19881-18-6 [chemicalbook.com]
- 2. 19881-18-6|1-Isothiocyanato-4-(4-nitrophenoxy)benzene|BLD Pharm [bldpharm.com]
- 3. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Underpinnings of Nitroscanate's Anthelmintic Activity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding of the molecular targets of Nitroscanate, a broad-spectrum anthelmintic agent effective against a range of cestodes and nematodes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic therapies. While the precise molecular mode of action of this compound is not yet fully elucidated, compelling evidence points towards the disruption of energy metabolism in helminths as its primary mechanism.
Abstract
This compound is a potent anthelmintic with proven efficacy against gastrointestinal nematodes and cestodes in veterinary medicine. Its mechanism of action is primarily attributed to the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of cellular energy production, specifically the decrease in the ATP/ADP ratio, leads to paralysis and eventual death of the helminth. This guide summarizes the available data on the molecular targets of this compound, details relevant experimental findings, and proposes a hypothetical mechanism of action to guide future research and drug development efforts.
Proposed Primary Molecular Target: Disruption of Mitochondrial Oxidative Phosphorylation
The central hypothesis regarding this compound's mode of action is its role as an uncoupler of oxidative phosphorylation.[1] This process is fundamental for ATP synthesis, the primary energy currency of the cell. In helminths, particularly in their anaerobic or microaerobic environments, the electron transport chain and oxidative phosphorylation are critical for survival.
There is evidence to suggest that this compound decreases the ATP/ADP ratio within the target parasites, which directly impacts energy-dependent pathways.[2] This leads to the eventual demise of the parasite.[2] In the trematode Fasciola hepatica, this compound is known to interfere with and inhibit ATP synthesis, resulting in increased AMP levels.[3] This alteration in ATP levels is irreversible and continuous over time.[3] Similarly, in the nematode Haemonchus contortus, this compound has been shown to depress adenine nucleotide pools.
The concentration of unabsorbed this compound in the gastrointestinal tract appears to be more critical for its efficacy than its absorption into the bloodstream, suggesting a direct action on the parasites residing in the gut.
Quantitative Data on this compound Efficacy
| Parasite Species | Host | Dosage | Efficacy | Reference |
| Cestodes | ||||
| Taenia hydatigena | Dog | 50 mg/kg | Not specified | |
| Taenia pisiformis | Dog | 50 mg/kg | Not specified | |
| Dipylidium caninum | Dog | 50 mg/kg | Not specified | |
| Taenia pisiformis | Dog | 56 mg/kg | 98.89% reduction in scolices | |
| Echinococcus granulosus | Dog | 1000 mg/kg (single dose) or 250 mg/kg (two doses) | Elimination | |
| Taenia hydatigena | Dog | 64 mg/kg | Elimination | |
| Nematodes | ||||
| Toxocara canis | Dog | 50 mg/kg | Not specified | |
| Toxascaris leonina | Dog | 50 mg/kg | Not specified | |
| Uncinaria stenocephala | Dog | 50 mg/kg | Not specified | |
| Ancylostoma caninum | Dog | 50 mg/kg | Not specified | |
| Toxocara canis | Dog | 100 mg/kg (coarse particle) | 95.3% reduction in fecal egg count | |
| Toxascaris leonina | Dog | 100 mg/kg (coarse particle) | 93.3% reduction in fecal egg count | |
| Uncinaria stenocephala | Dog | 100 mg/kg (coarse particle) | 99.1% reduction in fecal egg count | |
| Toxocara canis | Dog | 50 mg/kg (micronised) | 96.4% reduction in fecal egg count | |
| Toxascaris leonina | Dog | 50 mg/kg (micronised) | 100% reduction in fecal egg count | |
| Uncinaria stenocephala | Dog | 50 mg/kg (micronised) | 100% reduction in fecal egg count | |
| Ancylostoma caninum | Dog | 50 mg/kg | 99.6% efficacy | |
| Dipylidium caninum | Dog | 50 mg/kg | 99.8% efficacy | |
| Trichuris vulpis | Dog | 50 mg/kg | 0% efficacy |
Experimental Protocols for Target Validation
While specific protocols for this compound are not detailed in the reviewed literature, established methodologies for investigating anthelmintic mechanisms targeting mitochondrial function can be adapted.
In Vitro Assessment of Mitochondrial Respiration
-
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of isolated helminth mitochondria.
-
Methodology:
-
Isolate mitochondria from the target cestode or nematode species using differential centrifugation.
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.
-
Establish a baseline OCR with mitochondrial substrates (e.g., pyruvate, malate, succinate).
-
Titrate increasing concentrations of this compound to the mitochondrial suspension.
-
Measure changes in OCR to determine if this compound stimulates respiration (indicative of uncoupling) or inhibits it at specific complexes.
-
Use specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of action.
-
ATP Synthesis Assay
-
Objective: To quantify the effect of this compound on ATP production in isolated mitochondria or whole organisms.
-
Methodology:
-
Incubate isolated mitochondria or whole helminths with a suitable substrate and ADP.
-
Expose the samples to varying concentrations of this compound.
-
Measure ATP levels using a luciferin/luciferase-based bioluminescence assay.
-
A decrease in ATP production in the presence of this compound would confirm its inhibitory effect on oxidative phosphorylation.
-
Proteomic and Metabolomic Analysis
-
Objective: To identify potential protein targets and metabolic pathway alterations in response to this compound treatment.
-
Methodology:
-
Treat cestodes or nematodes with a sub-lethal concentration of this compound.
-
Perform protein extraction followed by mass spectrometry-based proteomics to identify differentially expressed or modified proteins, particularly those associated with mitochondria and energy metabolism.
-
Conduct metabolomic analysis using techniques like LC-MS or GC-MS to identify changes in the levels of key metabolites, such as ATP, ADP, AMP, and intermediates of glycolysis and the Krebs cycle.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental approach to its study, the following diagrams are provided.
Caption: Proposed mechanism of this compound as a protonophore, dissipating the proton gradient.
Caption: A logical workflow for the identification and validation of this compound's molecular targets.
Future Directions and Conclusion
The existing body of evidence strongly suggests that this compound's anthelmintic properties stem from its ability to disrupt mitochondrial energy metabolism in cestodes and nematodes. However, the precise molecular interactions remain to be fully characterized. Future research should focus on:
-
Identifying the specific mitochondrial protein(s) that this compound interacts with to induce uncoupling.
-
Determining the IC50 values of this compound against specific components of the electron transport chain in various helminth species.
-
Investigating potential secondary targets of this compound that may contribute to its overall efficacy.
-
Exploring the mechanisms of resistance to this compound, which could provide further insights into its mode of action.
A more detailed understanding of the molecular targets of this compound will not only enhance our knowledge of its therapeutic action but also pave the way for the rational design of new and more effective anthelmintic drugs. The experimental approaches outlined in this guide provide a framework for future investigations in this critical area of parasitology research.
References
Methodological & Application
Protocol for Nitroscanate Administration in Canine Research Subjects
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes (roundworms) and cestodes (tapeworms) in canines.[1][2][3] Its application in a research setting requires a standardized protocol to ensure data integrity, animal welfare, and accurate assessment of its efficacy and safety. These notes provide detailed protocols for the administration of this compound to canine research subjects, based on established veterinary parasitology guidelines and published studies.
Pharmacodynamics and Mechanism of Action
While the exact molecular mechanism of this compound is not fully elucidated, it is understood to act as an uncoupler of oxidative phosphorylation in the mitochondria of parasites.[4][5] This disruption of the parasite's cellular energy metabolism, specifically by decreasing the ATP/ADP ratio, leads to paralysis and eventual death of the helminth. The efficacy of this compound is believed to be primarily dependent on the concentration of the unabsorbed drug in the gastrointestinal tract, where it comes into direct contact with the parasites.
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract after oral administration. The majority of the administered dose is eliminated unchanged in the feces. A smaller portion is metabolized and excreted in the urine. Notably, administering this compound with food can increase its absorption and efficacy by slowing its passage through the gastrointestinal tract, thereby prolonging the contact time with the parasites.
Experimental Protocols
Subject Selection and Acclimatization
-
Species: Canis lupus familiaris (domestic dog).
-
Health Status: Subjects should be in good health, as determined by a veterinarian, free from any concurrent illness.
-
Age: The age of the subjects should be appropriate for the target parasite, as per VICH guidelines. For example, for Toxocara canis or Toxascaris leonina, puppies of 2 to 6 weeks are suitable, while for Dipylidium caninum, dogs should be 3 months or older. This compound is not recommended for puppies under 2 weeks of age.
-
Infection Status: Subjects should have a naturally or experimentally induced infection with the target helminth(s). Infection should be confirmed via fecal examination for eggs or proglottids.
-
Acclimatization: A minimum 14-day acclimatization period is recommended to allow the subjects to adjust to the housing and diet. During this period, baseline health parameters should be monitored.
Dosing and Administration
-
Dosage: The standard recommended dose of this compound is 50 mg per kg of body weight.
-
Formulation: this compound is typically supplied as film-coated tablets. These tablets should not be broken or divided to ensure accurate dosing and to avoid potential irritation to the handler.
-
Administration Route: Oral (PO).
-
Fasting and Feeding: For optimal efficacy, subjects should be fasted overnight. On the morning of administration, approximately one-fifth of the daily food ration should be given with the this compound tablet(s). The remainder of the daily food ration should be withheld for at least 8 hours post-administration. In some study designs, 100 to 200g of canned dog food is given approximately 15 minutes before treatment.
Experimental Design for Efficacy Studies
Two primary methods are employed to evaluate the efficacy of anthelmintics in canine subjects: the Controlled Test and the Fecal Egg Count Reduction Test (FECRT).
a) Controlled Test Protocol
The controlled test is considered the most reliable method for evaluating anthelmintic efficacy.
-
Group Allocation: Subjects are randomly allocated to a treatment group (receiving this compound) and a control group (receiving a placebo).
-
Treatment Administration: The treatment group receives this compound as per the dosing and administration protocol. The control group receives a placebo tablet of similar size and appearance.
-
Post-Treatment Period: Subjects are monitored daily for any adverse reactions.
-
Necropsy and Worm Recovery: Typically, 10 days post-treatment, all subjects are humanely euthanized. The entire gastrointestinal tract is collected, and the contents are examined to recover and count all adult helminths.
-
Efficacy Calculation: Efficacy is calculated based on the reduction in the mean worm burden in the treated group compared to the control group.
-
Formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
b) Fecal Egg Count Reduction Test (FECRT) Protocol
The FECRT is a non-invasive method used to assess anthelmintic efficacy by measuring the reduction in fecal egg output.
-
Pre-Treatment Fecal Collection (Day 0): A fresh fecal sample (3-5 grams) is collected from each subject immediately before the administration of this compound.
-
Fecal Egg Count (FEC): The number of eggs per gram (EPG) of feces is determined for each pre-treatment sample using a standardized technique such as the McMaster method or a sensitive method like the mini-FLOTAC.
-
Treatment Administration: this compound is administered according to the standard protocol.
-
Post-Treatment Fecal Collection (Day 10-14): A second fecal sample is collected from each subject between 10 and 14 days after treatment.
-
Post-Treatment FEC: The EPG is determined for each post-treatment sample.
-
FECRT Calculation: The percentage reduction in fecal egg count is calculated for each subject or for the group.
-
Formula: FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100
-
Data Presentation
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound from various research studies.
Table 1: Efficacy of this compound against Common Canine Helminths (Controlled Studies)
| Target Parasite | This compound Dose (mg/kg) | Mean Worm Count (Control Group) | Mean Worm Count (Treated Group) | Efficacy (%) | Reference |
| Ancylostoma caninum | 50 | 249.5 | 1.0 | 99.6 | |
| Dipylidium caninum | 50 | 45.1 | 0.1 | 99.8 | |
| Taenia pisiformis | 56 | 24.6 | 0.25 | 98.9 | |
| Trichuris vulpis | 50 | 21.4 | 21.4 | 0 |
Table 2: Efficacy of this compound based on Fecal Egg Count Reduction (Field Trials)
| Target Parasite | This compound Dose (mg/kg) | Formulation | Fecal Egg Count Reduction (%) | Reference |
| Toxocara canis | 100 | Coarse Particle | 95.3 | |
| Toxascaris leonina | 100 | Coarse Particle | 93.3 | |
| Uncinaria stenocephala | 100 | Coarse Particle | 99.1 | |
| Toxocara canis | 50 | Micronised | 96.4 | |
| Toxascaris leonina | 50 | Micronised | 100 | |
| Uncinaria stenocephala | 50 | Micronised | 100 |
Safety and Adverse Events
This compound is generally well-tolerated at the recommended dose. However, adverse events can occur, particularly with overdoses.
Table 3: Observed Adverse Events with this compound Administration
| Adverse Event | Frequency | Notes | Reference |
| Vomiting | Very Rare | More likely to occur if the product is overdosed. | |
| Diarrhea | Very Rare | Transient gastrointestinal sign. | |
| Lethargy | Very Rare | Transient systemic sign. | |
| Ataxia | Very Rare | Transient neurological sign. | |
| Elevated Liver Enzymes (ALT, ALKP) | - | Observed in dogs administered 5-8 times the recommended dose. |
Mandatory Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.
Experimental Workflow for a Controlled Anthelmintic Efficacy Study
Caption: Workflow for a controlled study evaluating the efficacy of this compound.
Logical Flow for Fecal Egg Count Reduction Test (FECRT)
References
Application Notes and Protocols for In Vivo Studies with Nitroscanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent belonging to the diphenyloxide group. It is widely utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections, primarily in canines. Its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation in parasites, leading to ATP depletion and subsequent paralysis and death.[1][2][3] These application notes provide a comprehensive guide for the use of this compound in in vivo research settings, with a focus on appropriate dosage calculation, administration protocols, and safety considerations.
Pharmacological Properties
Mechanism of Action: The precise molecular mechanism of this compound has not been fully elucidated. However, it is widely accepted that it functions as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.[1][2] This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP, impairing essential metabolic processes and resulting in parasite death. There is also evidence to suggest that this compound can interfere with carbohydrate metabolism in helminths.
Quantitative Data
The following tables summarize the available quantitative data for this compound to aid in the design of in vivo studies.
Table 1: Acute Oral Toxicity (LD50)
| Species | LD50 (mg/kg) | Formulation |
| Rat | 3177 | Micronized (95% of particles <5 µm) |
| Mouse | 3503 | Micronized (95% of particles <5 µm) |
| Rabbit | >10000 | Micronized (95% of particles <5 µm) |
| Dog | >10000 | Normal particle size (95% of particles <25 µm) |
Table 2: Recommended Oral Dosages for In Vivo Efficacy Studies
| Species | Dosage Regimen | Target Parasite (Example) | Efficacy | Reference |
| Dog | 50 mg/kg (single dose) | Taenia pisiformis | 98.9% reduction in worm burden | |
| Dog | 50 mg/kg (single dose) | Toxocara canis, Uncinaria stenocephala | >96% reduction in fecal egg counts | |
| Rat | 50 mg/kg/day for 4 days (in feed) | Hymenolepis nana | 100% efficacy | |
| Mouse | 50 mg/kg/day for 4 days (in feed) | Hymenolepis nana | 86.8% efficacy |
Table 3: Qualitative Pharmacokinetic Parameters
| Species | Absorption | Peak Plasma Time | Excretion |
| Dog | Poor; increased with food | ~24 hours | Primarily feces (unchanged), urine (metabolites) |
| Mouse | Poorly absorbed from GI tract | Not reported | Primarily feces (unchanged), urine (metabolites) |
| Rat | Poorly absorbed from GI tract | Not reported | Primarily feces (unchanged), urine (metabolites) |
| Sheep | Poorly absorbed from GI tract | Not reported | Primarily feces (unchanged), urine (metabolites) |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Stir plate and stir bar
-
Appropriately sized oral gavage needles (stainless steel with a ball tip is recommended)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose (e.g., 50 mg/kg).
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the this compound formulation used. For a suspension, 0.5% methylcellulose is a common choice. If solubility is an issue, corn oil can be considered.
-
Formulation Preparation (Suspension):
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.
-
Continuously stir the suspension using a stir plate to ensure homogeneity before and during dosing.
-
-
Animal Handling and Restraint:
-
Weigh each animal immediately before dosing to ensure accurate volume administration.
-
Gently restrain the animal, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.
-
Attach the syringe containing the this compound suspension to the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Slowly administer the calculated volume of the suspension. The maximum recommended gavage volume for mice is 10 ml/kg and for rats is 20 ml/kg.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for several minutes after gavage for any signs of distress, such as difficulty breathing.
-
Return the animal to its cage and monitor for any adverse effects over the course of the study.
-
Protocol 2: Efficacy Evaluation (Fecal Egg Count Reduction Test)
Procedure:
-
Pre-treatment Sampling: Collect fecal samples from each animal before treatment to determine the baseline parasite egg count (eggs per gram of feces).
-
Treatment: Administer this compound according to the desired dosage and protocol.
-
Post-treatment Sampling: Collect fecal samples at predetermined time points after treatment (e.g., 7 and 14 days).
-
Fecal Analysis:
-
Use a standard parasitological technique (e.g., McMaster or Wisconsin method) to quantify the number of parasite eggs per gram of feces for each sample.
-
-
Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each animal or group using the following formula:
Efficacy (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound as a mitochondrial uncoupler.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for the Micronization of Nitroscanate to Enhance Anthelmintic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent employed in veterinary medicine for the treatment of gastrointestinal nematodes and cestodes in canines.[1][2] Its therapeutic efficacy is primarily dependent on the concentration of the unabsorbed drug in the gastrointestinal tract, as it exhibits poor systemic absorption.[3] The low aqueous solubility of this compound can be a limiting factor in its dissolution rate within the gut, potentially impacting its effectiveness. Micronization, the process of reducing the average particle diameter of a solid material, presents a promising strategy to enhance the dissolution rate and, consequently, the efficacy of poorly soluble drugs like this compound.[4] By increasing the surface area-to-volume ratio of the drug particles, micronization can lead to improved bioavailability at the site of action.[4]
These application notes provide detailed protocols for the micronization of this compound using jet milling and spray drying techniques. Furthermore, comprehensive methodologies for evaluating the physicochemical properties and in vitro and in vivo efficacy of the resulting micronized formulations are described.
Mechanism of Action of this compound
While the precise molecular mechanism of action of this compound has not been fully elucidated, it is widely believed to function as an uncoupler of oxidative phosphorylation in the mitochondria of parasites. This disruption of the electron transport chain interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP impairs essential cellular processes, including motility, leading to paralysis and eventual death of the parasite.
References
Application Notes and Protocols for the Use of Nitroscanate in Praziquantel-Resistant Dipylidium caninum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipylidium caninum, the double-pored tapeworm, is a common cestode parasite of dogs, cats, and occasionally humans.[1][2][3] The standard treatment has long been praziquantel, which has historically shown high efficacy.[1][2] However, recent reports have emerged documenting clinical resistance to praziquantel and the related compound epsiprantel in canine D. caninum infections. In these cases, nitroscanate has been successfully used as an alternative treatment to eliminate the resistant tapeworm infections. These application notes provide a summary of the available data and protocols for the use of this compound in managing praziquantel-resistant D. caninum.
Quantitative Data Summary
The following tables summarize the dosages of praziquantel that were found to be ineffective and the subsequent successful treatment with this compound in documented cases of resistant D. caninum.
Table 1: Ineffective Praziquantel and Epsiprantel Treatment Regimens
| Case Subject | Drug | Dosage | Frequency | Outcome |
| Mixed-breed dog | Praziquantel & Epsiprantel | Standard doses | Multiple treatments | Continued presence of Dipylidium spp. segments |
| Jack Russell Terrier | Praziquantel, Pyrantel, Febantel | 10.8 mg/kg (PZQ) | Once daily for 3 days | No improvement |
| Jack Russell Terrier | Praziquantel, Pyrantel, Febantel | 20 mg/kg (PZQ) | Once weekly for 2 weeks | No improvement |
| Jack Russell Terrier | Epsiprantel | 5.5 mg/kg | Weekly for 7 weeks | Continued shedding of proglottids |
| Jack Russell Terrier | Praziquantel (injectable) & Epsiprantel | 5 mg/kg (PZQ) & 5.5 mg/kg | Weekly for 4 weeks | Continued shedding of proglottids |
| Jack Russell Terrier | Epsiprantel & Praziquantel (injectable) | 11 mg/kg & 10 mg/kg | Every 3 days for 12 days | Continued shedding of proglottids |
Table 2: Efficacious this compound Treatment Regimens for Praziquantel-Resistant D. caninum
| Case Subject | Drug | Dosage | Frequency | Outcome |
| Mixed-breed dog | This compound | 200 mg (one dose) | Single dose | Elimination of Dipylidium spp. infection |
| Jack Russell Terrier | This compound | 47 mg/kg | Single dose | Proglottid shedding continued |
| Jack Russell Terrier | This compound | 84 mg/kg | Single dose, 2 weeks after initial dose | Proglottids no longer observed |
Experimental and Diagnostic Protocols
The following protocols are based on methodologies reported in case studies investigating praziquantel-resistant D. caninum.
Protocol 1: Diagnosis of Dipylidium caninum Infection
This protocol outlines the steps for diagnosing an active D. caninum infection.
1. Fecal Examination:
- Gross Visualization: Visually inspect fresh fecal samples for motile, rice-grain-like proglottids.
- Fecal Flotation:
- Utilize a zinc sulfate flotation procedure to concentrate parasite eggs.
- It is important to note that fecal flotation can be insensitive for detecting D. caninum as egg packets are not uniformly distributed in the feces.
2. Advanced Imaging:
- Capsule Endoscopy: In a clinical research setting, capsule endoscopy can be used to visualize adult tapeworms within the intestinal tract to confirm infection and assess treatment efficacy.
3. Molecular Identification:
- For definitive species identification and to characterize potentially resistant isolates, sequence the 28S, 12S, and voltage-gated calcium channel beta subunit genes from recovered proglottids.
Protocol 2: Establishing Praziquantel Resistance
This protocol describes the steps to document clinical resistance to praziquantel.
-
Initial Treatment: Administer a standard dose of praziquantel (e.g., 5 mg/kg).
-
Flea Control: Implement and verify a strict and effective flea control regimen for the animal to rule out reinfection, as fleas are the intermediate hosts for D. caninum.
-
Monitoring: Continue to monitor for the presence of proglottids in the feces and perianal region for at least 2-3 weeks post-treatment.
-
Treatment Escalation: If proglottid shedding persists, increase the dose, frequency, and/or duration of praziquantel treatment. For example, administer a higher dose (e.g., 20 mg/kg) weekly for several weeks.
-
Alternative Isoquinoline: If resistance is still suspected, treat with epsiprantel, a related isoquinoline compound.
-
Confirmation of Resistance: If multiple courses of praziquantel and epsiprantel at varying dosages fail to eliminate the infection, clinical resistance can be concluded.
Protocol 3: Treatment with this compound
This protocol outlines the administration of this compound for praziquantel-resistant D. caninum.
-
Patient Preparation: No specific fasting or dietary changes are typically required.
-
Dosage and Administration:
-
Administer a single oral dose of this compound. Documented successful dosages include a single 200 mg tablet for a mixed-breed dog and a dose of 84 mg/kg in another case.
-
In one reported case, an initial dose of 47 mg/kg was insufficient, and a subsequent dose of 84 mg/kg was required two weeks later to achieve clearance.
-
-
Post-Treatment Monitoring:
-
Perform regular fecal examinations (gross visualization and flotation) to monitor for the absence of proglottids.
-
In a research setting, repeat capsule endoscopy can confirm the elimination of adult tapeworms.
-
Continue monitoring for at least 18 months to ensure the infection has been fully cleared.
-
Visualizations
Caption: Workflow for identifying and treating praziquantel-resistant D. caninum.
References
Application of Nitroscanate in Naturally Acquired Helminth Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes and cestodes.[1] Its application is particularly relevant in veterinary medicine, where it is utilized to treat naturally acquired helminth infections, primarily in canines.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in research settings, focusing on naturally acquired infection models. The information is compiled from various studies to assist researchers, scientists, and drug development professionals in designing and executing efficacy studies.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated.[1] However, current evidence suggests that it interferes with the energy metabolism of the parasite. It is believed to act as an uncoupler of oxidative phosphorylation in the mitochondria of helminth cells, which disrupts the production of ATP, the primary energy currency of the cell. This impairment of energy production leads to decreased motility and ultimately, the death of the parasite. The efficacy of this compound appears to be more dependent on the concentration of the unabsorbed drug in the gastrointestinal tract coming into direct contact with the helminths, rather than its systemic absorption into the bloodstream.
Caption: Proposed mechanism of action of this compound in helminths.
Efficacy Data
This compound has demonstrated high efficacy against a variety of common canine helminths in naturally acquired infection models. The following tables summarize the quantitative data from several key studies.
Table 1: Efficacy of this compound (Micronised Formulation, 50 mg/kg Single Dose) against Canine Helminths
| Helminth Species | Efficacy (%) | Reference |
| Ancylostoma caninum | 99.6% | |
| Dipylidium caninum | 99.8% | |
| Taenia spp. & D. caninum | 97.9% | |
| Echinococcus granulosus | 98.3% | |
| Toxocara canis (egg count reduction) | 96.4% | |
| Toxascaris leonina (egg count reduction) | 100% | |
| Uncinaria stenocephala (egg count reduction) | 100% | |
| Trichuris vulpis | 0% |
Table 2: Efficacy of this compound (Coarse Particle Formulation) against Canine Helminths
| Helminth Species | Dosage | Efficacy (%) | Reference |
| Taenia spp. & Dipylidium caninum | 2 x 200 mg/kg | 100% | |
| Echinococcus granulosus | 2 x 200 mg/kg | 94.1% | |
| Toxocara canis (egg count reduction) | 100 mg/kg | 95.3% | |
| Toxascaris leonina (egg count reduction) | 100 mg/kg | 93.3% | |
| Uncinaria stenocephala (egg count reduction) | 100 mg/kg | 99.1% |
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies evaluating the efficacy of this compound in dogs with naturally acquired helminth infections.
Animal Selection and Acclimatization
-
Species: Canine (dogs).
-
Infection: Source animals with naturally acquired helminth infections. Evidence of infection can be confirmed via fecal examination for parasite eggs or proglottids.
-
Health Status: Animals should be otherwise healthy. It is advisable to vaccinate against common canine diseases (e.g., distemper, hepatitis, parvovirus).
-
Acclimatization: House animals individually to prevent cross-contamination and allow them to acclimate to the new environment for a period of at least 7 days before the start of the experiment.
-
Diet: Provide a standard commercial dog food diet and water ad libitum.
Experimental Design and Treatment Administration
-
Grouping: Randomly allocate dogs to a treatment group (this compound) and a control group (placebo). The number of animals per group should be sufficient for statistical power.
-
Dosage: The standard recommended dose for the micronised formulation of this compound is 50 mg/kg of body weight.
-
Administration:
-
Fast the dogs overnight.
-
In the morning, provide approximately one-fifth of the daily food ration. Some studies recommend providing a small meal of canned dog food 15 minutes prior to treatment to reduce the likelihood of vomiting.
-
Administer the this compound tablet(s) orally (PO). The placebo group should receive visually identical tablets without the active ingredient.
-
Withhold the remainder of the daily food ration for at least 8 hours following treatment.
-
-
Observation: Monitor animals for any adverse reactions such as vomiting, diarrhea, or lethargy following treatment.
Caption: General experimental workflow for efficacy studies.
Post-Treatment Evaluation and Data Collection
-
Duration: The post-treatment period is typically 10 days.
-
Necropsy: At the end of the observation period, humanely euthanize all animals in both groups.
-
Helminth Recovery:
-
Perform a necropsy and carefully collect the entire small intestine and cecum.
-
Open the intestines longitudinally and wash the contents into a sieve.
-
Gently scrape the intestinal mucosa to dislodge any attached helminths.
-
Examine the contents and identify and count all helminths present for each dog.
-
-
Efficacy Calculation: The efficacy of this compound is determined by comparing the mean number of worms recovered from the treated group to the mean number recovered from the control group using the following formula:
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Safety and Adverse Effects
This compound is generally well-tolerated at the recommended dose of 50 mg/kg. However, some transient adverse effects have been observed, although rarely. These can include gastrointestinal signs such as vomiting and diarrhea, as well as lethargy and, in very rare cases, neurological signs like ataxia. Administering the drug with a small amount of food is recommended to minimize the risk of vomiting. Overdosing increases the likelihood of adverse events.
Conclusion
This compound is a highly effective anthelmintic for the treatment of common nematode and cestode infections in canine models of naturally acquired helminthiasis. Its efficacy is particularly high against Ancylostoma caninum, Dipylidium caninum, Taenia spp., Toxascaris leonina, and Uncinaria stenocephala. It is, however, ineffective against Trichuris vulpis. The provided protocols offer a standardized framework for conducting efficacy studies, which is crucial for the development and validation of new anthelmintic therapies. Researchers should adhere to strict ethical guidelines for animal use in all experimental procedures.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A new broad spectrum anthelmintic against nematodes and cestodes of dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Helminth Culture and Nitroscanate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of robust in vitro screening methods to assess the efficacy of existing and novel compounds. These application notes provide detailed protocols for the in vitro culture of several medically and veterinarily significant helminth species: the gastrointestinal nematode Haemonchus contortus, the trematode flatworm Schistosoma mansoni, and the cestode Echinococcus granulosus.
Furthermore, this document outlines standardized assays for determining the susceptibility of these parasites to anthelmintic compounds, with a specific focus on Nitroscanate. While in vivo efficacy data for this compound is available, particularly in canines, there is a notable lack of published in vitro quantitative data (e.g., IC50, EC50). The protocols provided herein are designed to enable researchers to generate such data in a controlled laboratory setting.
This compound is a broad-spectrum anthelmintic belonging to the isothiocyanates chemical class. Its primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of ATP, the main energy currency of the cell. This ultimately leads to parasite paralysis and death.
These protocols are intended to serve as a comprehensive guide for establishing in vitro helminth cultures and performing standardized drug susceptibility testing, thereby facilitating research into anthelmintic efficacy and the mechanisms of drug resistance.
Data Presentation
The following table is a template for summarizing quantitative data from in vitro this compound susceptibility testing. Due to a lack of specific IC50/EC50 values for this compound in the currently available literature, this table is presented as a framework for researchers to populate with their own experimental data.
| Helminth Species | Developmental Stage | Assay Type | This compound Concentration Range (µg/mL) | Incubation Time (hours) | IC50/EC50 (µg/mL) [95% Confidence Interval] | Endpoint Measured | Reference |
| Haemonchus contortus | L3 Larvae | Larval Motility Assay | Data to be generated | 24, 48, 72 | Data to be generated | Inhibition of Motility | (Internal Data) |
| Haemonchus contortus | Adult | Adult Motility Assay | Data to be generated | 24, 48, 72 | Data to be generated | Inhibition of Motility | (Internal Data) |
| Schistosoma mansoni | Schistosomula | Schistosomula Viability Assay | Data to be generated | 24, 48, 72 | Data to be generated | Viability Score / ATP levels | (Internal Data) |
| Echinococcus granulosus | Protoscoleces | Protoscolex Viability Assay | Data to be generated | 24, 48, 72, 96, 120 | Data to be generated | Eosin Exclusion / Motility | (Internal Data) |
Experimental Protocols
In Vitro Culture of Haemonchus contortus (Third-Stage Larvae - L3)
Objective: To culture third-stage larvae (L3) of H. contortus in vitro to a stage suitable for anthelmintic susceptibility testing.
Materials:
-
Fecal samples from H. contortus-infected sheep or goats
-
Baermann apparatus
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution (e.g., penicillin-streptomycin)
-
96-well culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Larval Recovery:
-
Collect fresh fecal samples from infected animals.
-
Set up a Baermann apparatus to harvest L3 larvae from the feces. This typically takes 24-48 hours.
-
Collect the larvae in a sterile conical tube and wash them several times with sterile phosphate-buffered saline (PBS) by centrifugation (500 x g for 5 minutes).
-
-
Exsheathment:
-
To obtain exsheathed L3 (xL3), incubate the washed larvae in a solution of 0.1% sodium hypochlorite for 10-15 minutes at 37°C.
-
Monitor the process under a microscope.
-
Once a sufficient number of larvae have exsheathed, wash them three times with sterile PBS to remove the sodium hypochlorite.
-
-
In Vitro Culture:
-
Prepare the culture medium: RPMI-1640 supplemented with 10% FBS and 1% antibiotic-antimycotic solution.
-
Resuspend the xL3 larvae in the culture medium to a concentration of approximately 1000 larvae/mL.
-
Dispense 100 µL of the larval suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Larvae can be maintained under these conditions for several days for use in susceptibility assays.
-
In Vitro Culture of Schistosoma mansoni (Schistosomula)
Objective: To transform S. mansoni cercariae into schistosomula and culture them for use in drug susceptibility assays.
Materials:
-
S. mansoni-infected snails (Biomphalaria glabrata)
-
Dechlorinated water
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cercarial Shedding:
-
Place infected snails in a beaker with dechlorinated water and expose them to a bright light source for 1-2 hours to induce shedding of cercariae.
-
-
Cercarial Transformation:
-
Collect the cercariae-containing water and chill on ice for 30 minutes to immobilize the cercariae.
-
Pellet the cercariae by centrifugation (500 x g for 3 minutes at 4°C).
-
Mechanically transform the cercariae into schistosomula by vortexing the pellet vigorously for 1-2 minutes in RPMI-1640 medium. This process severs the tails from the bodies.
-
Separate the schistosomula from the tails by centrifugation on a Percoll gradient or by allowing the heavier bodies to settle.
-
-
In Vitro Culture:
-
Wash the collected schistosomula three times with sterile RPMI-1640 medium.
-
Prepare the culture medium: RPMI-1640 supplemented with 10% FBS and 1% antibiotic-antimycotic solution.
-
Resuspend the schistosomula in the culture medium to a density of approximately 100-200 schistosomula per well in a 24-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
The medium should be changed every 2-3 days.
-
In Vitro Culture of Echinococcus granulosus (Protoscoleces)
Objective: To maintain the viability of E. granulosus protoscoleces in vitro for drug susceptibility testing.
Materials:
-
Hydatid cysts from infected sheep or cattle livers/lungs
-
Sterile PBS
-
CMRL-1066 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
24-well culture plates
-
Incubator (37°C)
Protocol:
-
Protoscolex Isolation:
-
Aseptically aspirate the hydatid fluid containing protoscoleces from fertile hydatid cysts.
-
Allow the protoscoleces to settle by gravity.
-
Carefully aspirate the supernatant and wash the protoscoleces several times with sterile PBS containing antibiotics.
-
-
Viability Assessment:
-
Assess the viability of the protoscoleces using a 0.1% eosin stain. Viable protoscoleces will exclude the dye and remain unstained, while non-viable ones will stain red. Only use preparations with >95% viability.
-
-
In Vitro Culture:
-
Prepare the culture medium: CMRL-1066 supplemented with 20% FBS and 1% antibiotic-antimycotic solution.
-
Resuspend the viable protoscoleces in the culture medium to a concentration of approximately 500-1000 protoscoleces per well in a 24-well plate.
-
Incubate the plate at 37°C.
-
Change the medium every 3-4 days.
-
This compound Susceptibility Testing: Larval/Adult Motility Assay (H. contortus)
Objective: To determine the concentration of this compound that inhibits the motility of H. contortus larvae or adults.
Protocol:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the worms (typically ≤0.5%).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution to each test well.
-
Add 50 µL of the larval or adult worm suspension (prepared as described in the culture protocol) to each well.
-
Include control wells with culture medium only (negative control) and culture medium with the solvent at the highest concentration used (solvent control).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C with 5% CO₂.
-
Observe the motility of the worms under an inverted microscope at 24, 48, and 72 hours.
-
Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, continuous movement, 3 = vigorous, continuous movement).
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration relative to the solvent control.
-
Determine the IC50 (the concentration that inhibits motility by 50%) using a suitable statistical software package by plotting a dose-response curve.
-
This compound Susceptibility Testing: Protoscolex Viability Assay (E. granulosus)
Objective: To determine the concentration of this compound that is lethal to E. granulosus protoscoleces.
Protocol:
-
Drug Preparation:
-
Prepare this compound solutions as described for the motility assay.
-
-
Assay Setup:
-
In a 24-well plate, add the desired concentrations of this compound to wells containing cultured protoscoleces.
-
Include negative and solvent controls.
-
-
Incubation and Viability Assessment:
-
Incubate the plate at 37°C.
-
At various time points (e.g., 24, 48, 72, 96, and 120 hours), take a small aliquot of protoscoleces from each well.
-
Assess viability using the 0.1% eosin exclusion test. Count the number of stained (non-viable) and unstained (viable) protoscoleces.
-
-
Data Analysis:
-
Calculate the percentage of non-viable protoscoleces for each concentration and time point.
-
Determine the LC50 (the concentration that is lethal to 50% of the protoscoleces) for each time point using statistical analysis.
-
Visualizations
Caption: Experimental workflow for in vitro helminth culture and susceptibility testing.
Caption: Proposed mechanism of action of this compound in helminths.
Application Note: Fecal Egg Count Reduction Test (FECRT) Protocol for Evaluating Nitroscanate Efficacy in Canines
Introduction
The Fecal Egg Count Reduction Test (FECRT) is a standardized method used to evaluate the efficacy of anthelmintic drugs by comparing the number of parasite eggs per gram (EPG) of feces before and after treatment. This application note provides a detailed protocol for conducting an FECRT to determine the efficacy of Nitroscanate, a broad-spectrum anthelmintic, against common gastrointestinal nematodes in dogs. This compound is effective against major canine roundworms such as Toxocara canis and hookworms like Ancylostoma caninum and Uncinaria stenocephala.[1] However, it is not effective against whipworms (Trichuris vulpis).[2] Adherence to standardized guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP), is crucial for generating reliable and comparable results.[3]
Principle of the Test
The FECRT quantifies the reduction in the number of nematode eggs shed in the feces of a dog following the administration of this compound. The percentage reduction is a direct measure of the drug's efficacy against the targeted adult worm population. The Modified McMaster technique is a widely used, simple, and efficient flotation method for quantifying parasite eggs. It uses a specialized microscope slide with a counting chamber of a known volume, allowing for the calculation of EPG.
Materials and Reagents
-
Animals: A group of at least 10-15 dogs with naturally acquired gastrointestinal nematode infections.
-
Anthelmintic: this compound tablets (micronized formulation).
-
Fecal Collection: Labeled, sealed plastic bags or containers.
-
McMaster Egg Counting Kit:
-
McMaster counting slides.
-
Digital scale (accurate to 0.1 g).
-
Beakers or cups for mixing.
-
Graduated cylinder or syringe for measuring flotation solution.
-
Strainer (e.g., tea strainer or cheesecloth).
-
Tongue depressors or mixing sticks.
-
Transfer pipettes.
-
-
Fecal Flotation Solution: Saturated salt (NaCl), sugar, or Epsom salts (MgSO4) solution. Fecasol® is a common commercial option.
-
Microscope: Compound microscope with 10x objective.
Experimental Protocol
4.1. Animal Selection and Acclimation
-
Selection: Select a group of dogs with naturally acquired helminth infections. A pre-screening fecal examination is required to ensure a sufficient initial egg count, ideally a mean of at least 150 EPG, to yield reliable results.
-
Identification: Uniquely identify each animal with a collar, tag, or microchip.
-
Acclimation: House the animals individually to prevent cross-contamination of feces and allow them to acclimate to the housing and diet for at least 7 days before the study begins.
-
Health: Ensure all animals are in good health, apart from the parasitic infection, and have not been treated with any anthelmintic for at least 8 weeks prior to the study.
4.2. Pre-Treatment (Day 0)
-
Fecal Sampling: Collect an individual fresh fecal sample (at least 4-5 grams) directly from the rectum of each dog or immediately after defecation. Store samples in labeled, airtight containers and refrigerate if not processed within a few hours. Do not freeze samples.
-
Fecal Egg Count (EPG): Perform a fecal egg count on each sample using the Modified McMaster method (detailed in section 4.4). This will establish the baseline EPG for each animal.
-
Animal Weight: Weigh each dog accurately to determine the correct dosage of this compound.
4.3. Treatment Administration (Day 0)
-
Dosage: Administer this compound orally at a dose of 50 mg/kg body weight. Studies have shown this dose to be highly effective.
-
Administration: Administer the tablet(s) directly or with a small amount of food to ensure the full dose is consumed. Observe the animal for a short period to ensure the tablet is not regurgitated.
4.4. Post-Treatment (Day 10-14)
-
Fecal Sampling: Collect a second fecal sample from each dog 10 to 14 days after treatment. This period allows for the clearance of eggs from worms killed by the drug.
-
Fecal Egg Count (EPG): Perform a final fecal egg count on each post-treatment sample using the same Modified McMaster method used for the pre-treatment count.
4.5. Modified McMaster Fecal Egg Counting Procedure
-
Weigh Feces: Weigh out exactly 2 grams of feces.
-
Mix with Solution: In a cup or beaker, add 28 ml of flotation solution to the 2 grams of feces. Mix thoroughly with a tongue depressor until the fecal pellets are completely broken down. Let the mixture soak for about 5 minutes.
-
Strain: Pour the fecal suspension through a strainer into a second cup to remove large debris.
-
Fill Slide: Using a transfer pipette, immediately stir the strained liquid and draw a sample. Fill both chambers of the McMaster slide completely, avoiding large air bubbles.
-
Allow to Stand: Let the filled slide sit on a level surface for 5 minutes to allow the parasite eggs to float to the top surface of the chambers.
-
Count Eggs: Place the slide on the microscope stage and focus on the grid lines using the 10x objective. Count all parasite eggs within the boundaries of both grids.
-
Calculate EPG: The total number of eggs counted in both chambers is multiplied by a factor to get the EPG. For this protocol (2g feces in 28ml solution, resulting in a 1:15 dilution), the calculation is:
-
EPG = (Total eggs in both chambers) x 50
-
Data Analysis and Presentation
5.1. Calculation of Fecal Egg Count Reduction The percentage reduction in fecal egg count is calculated for the group using the arithmetic mean of the pre- and post-treatment EPGs.
The formula is: % Reduction = [1 - (Mean Post-treatment EPG / Mean Pre-treatment EPG)] x 100
5.2. Interpretation of Results An anthelmintic is generally considered effective if the fecal egg count reduction is 95% or greater. A reduction of less than 95% may suggest the presence of anthelmintic resistance, which should be further investigated.
5.3. Data Summary Table All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Animal ID | Parasite Genus | Pre-Treatment EPG (Day 0) | Post-Treatment EPG (Day 14) |
| D-001 | Toxocara | 850 | 0 |
| D-002 | Ancylostoma | 1200 | 50 |
| D-003 | Toxocara | 600 | 0 |
| D-004 | Ancylostoma | 1550 | 100 |
| D-005 | Toxocara | 450 | 0 |
| D-006 | Ancylostoma | 900 | 0 |
| Mean | 925 | 25 | |
| Group % Reduction | \multicolumn{2}{c | }{[1 - (25 / 925)] x 100 = 97.3% } |
Table 1: Example data from a Fecal Egg Count Reduction Test for this compound efficacy.
Visual Protocols
Caption: Experimental workflow for the Fecal Egg Count Reduction Test.
Disclaimer: This protocol is intended for research purposes. All animal studies should be conducted under ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
Establishing a Nitroscanate Treatment Regimen for Experimental Helminth Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes and cestodes. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and subsequent paralysis and death of the helminth.[1][2][3] This document provides detailed application notes and protocols for establishing a this compound treatment regimen for experimental infections, designed to guide researchers in preclinical drug development and parasitology studies. The protocols herein describe methods for the induction of common experimental helminth infections and the subsequent administration and evaluation of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated against various helminth species in canines. The following tables summarize the reported efficacy data from studies utilizing a micronized formulation of this compound.
Table 1: Efficacy of Micronized this compound Against Cestodes in Dogs
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Taenia spp. | 50 | 97.9 | [4] |
| Dipylidium caninum | 50 | 97.9 | [4] |
| Echinococcus granulosus | 50 | 98.3 |
Table 2: Efficacy of Micronized this compound Against Nematodes in Dogs (based on fecal egg count reduction)
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Toxocara canis | 50 | 96.4 | |
| Toxascaris leonina | 50 | 100 | |
| Uncinaria stenocephala | 50 | 100 |
Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of the parasite. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP, causing metabolic distress and ultimately, parasite death.
References
- 1. The effect of micronised this compound on Echinococcus granulosus and Taenia hydatigena infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confirming Nitroscanate Treatment Efficacy with Capsule Endoscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes and cestodes in canines.[1][2] Its primary mode of action is believed to involve the disruption of adenosine triphosphate (ATP) production in parasites, leading to their death.[3][4] Verifying the efficacy of anthelmintic treatments is crucial in both clinical and research settings. While traditional methods like fecal egg counts provide indirect evidence of treatment success, they may not confirm the complete eradication of adult parasites.[5] Capsule endoscopy offers a minimally invasive method to directly visualize the gastrointestinal tract and confirm the physical absence of parasites post-treatment, providing definitive evidence of efficacy. This document provides detailed application notes and protocols for utilizing capsule endoscopy to confirm the efficacy of this compound treatment in a research setting.
Data Presentation: Efficacy of this compound Against Canine Parasites
The following tables summarize the quantitative efficacy of this compound against various common canine intestinal parasites based on data from several studies.
| Parasite Species | This compound Formulation | Dosage | Efficacy (%) | Reference |
| Ancylostoma caninum | Micronized | 50 mg/kg | 99.6% | |
| Dipylidium caninum | Micronized | 50 mg/kg | 99.8% | |
| Trichuris vulpis | Micronized | 50 mg/kg | 0% | |
| Taenia spp. and Dipylidium caninum | Coarse Particle | 2 x 200 mg/kg | 100% | |
| Echinococcus granulosus | Coarse Particle | 2 x 200 mg/kg | 94.1% | |
| Toxocara canis | Coarse Particle | 100 mg/kg | 95.3% (fecal egg count reduction) | |
| Toxascaris leonina | Coarse Particle | 100 mg/kg | 93.3% (fecal egg count reduction) | |
| Uncinaria stenocephala | Coarse Particle | 100 mg/kg | 99.1% (fecal egg count reduction) | |
| Taenia spp. and Dipylidium caninum | Micronized | 50 mg/kg | 97.9% | |
| Echinococcus granulosus | Micronized | 50 mg/kg | 98.3% | |
| Toxocara canis | Micronized | 50 mg/kg | 96.4% (fecal egg count reduction) | |
| Toxascaris leonina and Uncinaria stenocephala | Micronized | 50 mg/kg | 100% (fecal egg count reduction) | |
| Taenia hydatigena | N/A | 64 mg/kg | 100% | |
| Taenia hydatigena | Micronized | 16 mg/kg | Significant reduction | |
| Taenia pisiformis | Micronized | 56 mg/kg | 98.9% |
Experimental Protocols
This compound Treatment Protocol
This protocol outlines the administration of this compound to canines for the purpose of evaluating its anthelmintic efficacy.
Materials:
-
This compound tablets (micronized formulation recommended for broad efficacy at lower doses)
-
Calibrated veterinary scale
-
Pill administrator (optional)
-
Canned dog food
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Selection and Acclimation:
-
Select canines with naturally or experimentally induced parasitic infections.
-
House animals individually to prevent cross-contamination.
-
Allow for an acclimation period of at least 7 days before the start of the study.
-
-
Dosage Calculation:
-
Accurately weigh each animal on the day of treatment.
-
Calculate the required dose of this compound based on a 50 mg/kg body weight basis.
-
-
Administration:
-
Withhold food overnight (for at least 12 hours) prior to treatment.
-
On the morning of treatment, administer approximately one-fifth of the daily food ration.
-
Administer the calculated dose of this compound orally. The tablets should be given whole and not broken.
-
The tablet(s) can be hidden in the small meal or administered directly into the back of the mouth. A pill administrator may be used if necessary.
-
-
Withhold the remaining food ration for at least 8 hours post-administration.
-
-
Post-Treatment Monitoring:
-
Observe the animals for any adverse reactions such as vomiting, diarrhea, or lethargy. If vomiting occurs shortly after dosing, the treatment should not be repeated.
-
Record all observations in the study log.
-
Capsule Endoscopy Protocol for Efficacy Confirmation
This protocol details the use of video capsule endoscopy to visually confirm the absence of parasites following this compound treatment. The procedure should be performed 6-14 days post-treatment.
Materials:
-
Video capsule endoscopy system (e.g., ALICAM®, MiroCam®)
-
Data recorder and sensor belt
-
Simethicone (anti-foaming agent)
-
Personal protective equipment
Procedure:
-
Pre-Procedure Preparation:
-
Withhold food from the animal for 24 hours prior to capsule administration to ensure a clear view of the gastrointestinal tract. Water should be available until 2 hours before the procedure.
-
Administer an anti-foaming agent, such as simethicone, 20-30 minutes before capsule administration to reduce gas and improve image quality.
-
-
Capsule Administration:
-
Activate the capsule according to the manufacturer's instructions.
-
Securely fit the data recorder and sensor belt to the animal.
-
Administer the capsule orally. For smaller dogs or those unwilling to swallow the capsule, it can be administered endoscopically into the stomach, though this requires sedation.
-
-
Image Acquisition:
-
Allow the animal to resume normal activity in a controlled environment.
-
Withhold food for at least 8 hours after capsule ingestion. Clear liquids may be offered 2 hours after administration.
-
The capsule will travel through the gastrointestinal tract, capturing images for approximately 8-12 hours.
-
-
Capsule Retrieval and Data Analysis:
-
Monitor the animal's feces for the passage of the capsule, which typically occurs within 1-3 days.
-
Retrieve the capsule from the feces.
-
Download the images from the capsule to a computer for analysis.
-
A trained professional should review the video footage to identify any remaining parasites, parasite-induced lesions, or other abnormalities. The absence of parasites confirms treatment efficacy.
-
Visualizations
Caption: this compound's proposed mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Lopatol®) for Dogs [petplace.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Effects of this compound on adult Taenia pisiformis in dogs with experimentally induced infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing side effects of Nitroscanate such as vomiting in canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing side effects, particularly vomiting, associated with the use of Nitroscanate in canine subjects during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in canine research?
A1: this compound is a broad-spectrum anthelmintic agent effective against various gastrointestinal nematodes (roundworms, hookworms) and cestodes (tapeworms) in dogs.[1][2] In a research setting, it is utilized for the controlled elimination of parasitic infections to ensure the health of study animals and to prevent parasitic variables from interfering with experimental outcomes.
Q2: What is the established mechanism of action for this compound?
A2: The precise molecular mechanism of action for this compound has not been fully elucidated.[2][3][4] However, current evidence suggests that it acts as an uncoupler of oxidative phosphorylation within the parasite's mitochondria. This disruption of ATP (adenosine triphosphate) synthesis, the primary cellular energy currency, impairs the parasite's motility and other vital functions, ultimately leading to its death. The efficacy of this compound appears to be more dependent on the concentration of the unabsorbed drug in direct contact with the helminths within the gastrointestinal tract rather than its systemic absorption.
Q3: What are the common side effects associated with this compound administration in canines?
A3: While generally considered safe and effective when administered according to proper protocols, this compound can cause adverse effects in some animals. The most frequently reported side effects are gastrointestinal in nature, including vomiting and diarrhea. Other less common effects may include lethargy, lack of appetite, and ataxia (incoordination), particularly at higher doses.
Q4: How frequently does vomiting occur following this compound administration?
A4: The incidence of vomiting is generally low, and often associated with administration on an empty stomach or at higher than recommended doses. One product summary sheet notes that vomiting may occur "occasionally" when the product is not administered as recommended. Another source describes vomiting as "not rare" and occurring 1 to 24 hours after administration due to gut irritation. However, a study involving dogs treated with six times the recommended therapeutic dose reported only occasional vomiting. Transient gastrointestinal signs like vomiting and diarrhea have been classified as "very rare," meaning they occur in less than 1 in 10,000 treated animals.
Troubleshooting Guide: Managing Vomiting
Issue: Canine subject vomits immediately or shortly after this compound administration.
Troubleshooting Steps:
-
Do Not Re-dose: It is explicitly recommended not to repeat the treatment if vomiting occurs shortly after dosing.
-
Review Administration Protocol: The most critical step is to review the administration protocol. Vomiting is more likely if the drug is given to a completely fasted animal without any food.
-
Implement Best Practices for Future Dosing: For subsequent administrations, adhere strictly to the recommended protocol of an overnight fast followed by administration of the tablet(s) with a small portion (approximately one-fifth) of the daily food ration. The remainder of the daily food ration should be withheld for at least 8 hours.
-
Consider Subject Health Status: Do not administer this compound to animals that are sick or recovering from an illness, as this may increase the likelihood of adverse reactions.
-
Ensure Correct Dosage: Verify that the dosage is accurate for the animal's body weight. The standard recommended dose is 50 mg/kg. Overdosing can increase the incidence and severity of side effects.
-
Tablet Integrity: this compound tablets are often film-coated and should not be broken or divided. This coating may help to reduce gastric irritation.
Data Presentation
Table 1: Incidence and Onset of Vomiting Associated with this compound Administration in Canines
| Dosage | Incidence of Vomiting | Onset of Vomiting | Study Details and Citation |
| 50 mg/kg | One dog out of ten treated vomited 1-2 hours post-treatment. This dog had a history of vomiting prior to the study. | 1-2 hours | The study noted that administration with canned dog food 15 minutes prior is recommended to decrease vomiting. |
| > 62.5 mg/kg | Vomiting and/or diarrhea were observed. | Not specified | These side effects did not appear to affect the efficacy of the drug in removing worms. |
| 500 to 1000 mg/kg (daily for 10 days) | Caused loss of appetite, lethargy, vomiting, and diarrhea. | Not specified | This was a toxicity study with doses significantly higher than the therapeutic dose. |
| 6x Recommended Therapeutic Dose | "Occasionally vomited" | Not specified | A study noted that even at this high dose, vomiting was not a consistent finding. |
| General Therapeutic Use | "Not rare" | 1 to 24 hours post-administration | Described as a result of gut irritation. |
| General Therapeutic Use | "Very rare" (<1 in 10,000 animals) | Not specified | From a summary of product characteristics for a commercial this compound product. |
Experimental Protocols
Protocol for Administration of this compound to Minimize Gastrointestinal Side Effects
1. Subject Preparation:
- The canine subject should undergo an overnight fast.
- Access to water can be maintained ad libitum.
2. Dosage Calculation:
- Accurately weigh the canine subject immediately prior to dosing.
- Calculate the required dose of this compound based on a 50 mg/kg body weight basis.
3. Administration Procedure:
- Administer the calculated dose of this compound orally in the morning.
- The tablets should be administered with approximately one-fifth of the subject's daily food ration. The purpose of this small meal is to reduce the likelihood of gastric irritation and vomiting.
- Ensure the tablets are given whole and are not broken or crushed, as they are often film-coated.
4. Post-Administration Care:
- Withhold the remaining portion of the daily food ration for a minimum of 8 hours following administration.
- Monitor the subject for any adverse reactions, particularly vomiting, for at least 24 hours post-administration.
- If vomiting occurs, do not re-administer the dose.
Mandatory Visualization
Caption: Workflow for this compound administration to minimize vomiting.
References
Optimizing Nitroscanate administration with food to enhance efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the oral administration of Nitroscanate with food to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which food enhances the efficacy of this compound?
A1: The primary mechanism is the prolongation of the gastrointestinal (GI) transit time. Administering this compound with food slows the passage of the drug through the GI tract, which significantly increases the contact time between the anthelmintic agent and the parasites residing in the gut.[1] This extended contact is crucial for its localized therapeutic action.
Q2: What is the recommended administration protocol for this compound in canines?
A2: The standard recommendation is to administer the dose in the morning after an overnight fast, mixed with approximately one-fifth of the animal's daily food ration.[1][2] The remainder of the daily food should be withheld for at least eight hours to ensure the drug passes through the GI tract with the small meal, maximizing its effect.[1][2]
Q3: Does food increase the systemic absorption of this compound?
A3: While food can significantly increase the bioavailability of some drugs, the primary goal of co-administration with this compound is to enhance its local efficacy within the gut rather than to increase systemic absorption. The majority of the dose is eliminated in the feces, indicating that it is only partially absorbed from the GI tract. The concentration of unabsorbed this compound in contact with the helminths is considered more critical for efficacy than its concentration in the blood.
Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Q5: How do physiological changes from food intake affect a low-solubility drug like this compound?
A5: Food intake triggers several physiological changes that can aid the dissolution of low-solubility drugs:
-
Delayed Gastric Emptying: Food prolongs the drug's residence time in the stomach and small intestine, allowing more time for dissolution.
-
Increased Bile Salt Secretion: Fats in a meal stimulate the release of bile salts, which act as natural surfactants, enhancing the wetting and solubilization of poorly soluble compounds.
-
pH Changes: Food can increase gastric pH. For weakly basic drugs, a higher pH can decrease solubility, but for weakly acidic drugs, it can increase it. The overall effect depends on the drug's specific pKa.
Troubleshooting Guide
Issue 1: High variability in efficacy is observed between experimental subjects despite controlled dosing.
-
Possible Cause: Inconsistent food intake or composition. The type and amount of food can significantly alter GI transit time and bile salt secretion. A high-fat meal, for instance, has a more pronounced effect on delaying gastric emptying and increasing bile flow compared to a low-fat meal.
-
Troubleshooting Steps:
-
Standardize the Meal: Use a consistent, standardized meal for all subjects in the fed group. FDA guidelines for pivotal studies recommend a high-fat, high-calorie meal.
-
Ensure Full Consumption: Verify that each subject consumes the entire portion of the meal within a specified timeframe (e.g., 30 minutes) before dosing.
-
Control Fasting Period: Strictly enforce the overnight fasting period before administration to ensure a consistent baseline physiological state.
-
Issue 2: The observed efficacy is lower than expected, even when administered with food.
-
Possible Cause 1: The formulation has poor dissolution characteristics. If the drug does not dissolve, it cannot be effective, regardless of transit time.
-
Troubleshooting Steps:
-
Conduct In Vitro Dissolution Testing: Test the dissolution profile of your formulation in biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). FeSSIF contains higher concentrations of bile salts and lecithin to mimic the fed state.
-
Consider Formulation Optimization: If dissolution is poor, consider formulation strategies for low-solubility drugs, such as particle size reduction (micronization), creating amorphous solid dispersions, or using solubility-enhancing excipients.
-
-
Possible Cause 2: The drug is administered with an insufficient or inappropriate type of meal.
-
Troubleshooting Steps:
-
Review Meal Composition: Ensure the meal portion given with the drug has sufficient bulk and fat content to adequately delay GI transit and stimulate bile secretion. A very small or low-fat meal may not produce the desired effect.
-
Adhere to Protocol: Follow the recommended protocol of administering with one-fifth of the daily ration after a fast. This specific volume is intended to act as a vehicle for the drug without being so large that it dilutes the drug concentration in the gut.
-
Supporting Data
As specific pharmacokinetic data for this compound in fed versus fasted states is not publicly available, the following table provides a hypothetical yet representative example based on typical food effects observed for poorly soluble (BCS Class II) drugs. This data illustrates the expected changes in systemic exposure when such a drug is administered with food, leading to enhanced dissolution.
Table 1: Hypothetical Pharmacokinetic Parameters of a BCS Class II Drug (e.g., this compound) in Canines
| Parameter | Fasted State | Fed State (with High-Fat Meal) | Fold Change | Rationale for Change |
| Cmax (ng/mL) | 150 | 330 | 2.2x | Increased dissolution and solubilization in the presence of bile salts leads to a higher rate and extent of absorption. |
| Tmax (hr) | 2.0 | 4.5 | 2.25x | Delayed gastric emptying caused by food prolongs the time to reach maximum plasma concentration. |
| AUC₀-t (ng·hr/mL) | 980 | 2650 | 2.7x | The overall drug absorption is significantly increased due to enhanced solubility and longer transit time, allowing more drug to dissolve and be absorbed. |
Note: This data is illustrative and intended to represent a typical positive food effect for a low-solubility compound. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: Canine Food-Effect Bioavailability Study
-
Objective: To determine the effect of food on the rate and extent of systemic absorption of a this compound formulation in dogs.
-
Design: A randomized, single-dose, two-treatment, two-period crossover study.
-
Subjects: A minimum of 12 healthy adult beagle dogs.
-
Methodology:
-
Acclimation & Fasting: Acclimate dogs to the study conditions. Prior to dosing, fast all animals overnight for at least 12 hours, with free access to water.
-
Period 1 (Randomized Treatment):
-
Group A (Fasted): Administer the this compound tablet with a standard volume of water (e.g., 10 mL/kg). Withhold food for at least 4 hours post-dose.
-
Group B (Fed): Thirty minutes before dosing, provide a standardized high-fat meal. Ensure the meal is consumed within 30 minutes. Administer the this compound tablet with a standard volume of water.
-
-
Blood Sampling: Collect serial blood samples (e.g., via cephalic vein) at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Washout Period: A washout period of at least 7-10 half-lives of the drug is required between treatments.
-
Period 2 (Crossover): Repeat the dosing procedure, with Group A receiving the fed treatment and Group B receiving the fasted treatment.
-
Sample Analysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each dog in each treatment period. Perform statistical analysis to compare the parameters between fed and fasted states.
-
Protocol 2: In Vitro Dissolution with Biorelevant Media
-
Objective: To assess the dissolution profile of a this compound formulation under simulated fasted and fed intestinal conditions.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
FaSSIF (Fasted State): Simulates intestinal fluid before a meal. Contains low concentrations of bile salts and lecithin.
-
FeSSIF (Fed State): Simulates intestinal fluid after a meal. Contains significantly higher concentrations of bile salts and lecithin to mimic the effects of food.
-
-
Methodology:
-
Prepare FaSSIF and FeSSIF media according to established recipes.
-
Place one this compound tablet in each dissolution vessel containing 900 mL of pre-warmed (37°C) medium.
-
Rotate the paddle at a standard speed (e.g., 75 RPM).
-
Withdraw samples at specified time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).
-
Analyze the samples for dissolved this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved versus time for both FaSSIF and FeSSIF media to compare the dissolution profiles.
-
Visualizations
Caption: Mechanism of food effect on this compound efficacy.
Caption: Workflow for a canine food-effect bioavailability study.
References
Technical Support Center: Investigating the Efficacy of Nitroscanate Against Trichuris vulpis
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the anthelmintic properties of various compounds, with a specific focus on the observed ineffectiveness of Nitroscanate against the canine whipworm, Trichuris vulpis.
Frequently Asked Questions (FAQs)
Q1: What is the reported efficacy of this compound against Trichuris vulpis?
A1: Published studies and product information consistently report that this compound has low to no efficacy against Trichuris vulpis in dogs.[1][2][3][4] One study reported 0% efficacy of this compound against naturally acquired T. vulpis infection in dogs.[1] Product characteristics summaries for veterinary medicines containing this compound often explicitly state that it is not indicated for the treatment of Trichuris vulpis.
Q2: What is the proposed mechanism of action for this compound?
A2: The exact mechanism of action for this compound has not been fully elucidated. However, it is believed to interfere with the energy metabolism of the parasite. Evidence suggests that this compound uncouples oxidative phosphorylation, leading to a decrease in the ATP/ADP ratio within the parasite, ultimately causing its death. The drug's efficacy appears to be dependent on the concentration of unabsorbed drug in the gastrointestinal tract.
Q3: Why might this compound be ineffective against Trichuris vulpis?
A3: While the precise reasons for the lack of efficacy are not definitively established, several factors could be at play:
-
Parasite-Specific Factors: The unique biological and physiological characteristics of Trichuris vulpis may render it inherently less susceptible to the mechanism of action of this compound.
-
Drug Bioavailability: The anterior end of adult T. vulpis is embedded in the mucosa of the cecum and colon, which might limit its exposure to effective concentrations of this compound in the gut lumen.
-
Intrinsic Resistance: Trichuris vulpis may possess intrinsic mechanisms of drug resistance, such as altered drug targets, enhanced drug efflux, or enzymatic detoxification, that predate any significant clinical use of this compound against this species. General mechanisms of anthelmintic resistance in nematodes include alterations in target receptors (like β-tubulin for benzimidazoles), changes in ion channels, and increased activity of drug efflux pumps like P-glycoproteins.
Q4: What are the recommended and effective treatments for Trichuris vulpis infections?
A4: Several anthelmintics have demonstrated high efficacy against Trichuris vulpis. These include:
-
Fenbendazole: A broad-spectrum benzimidazole anthelmintic.
-
Milbemycin Oxime: A macrocyclic lactone effective against a range of nematodes.
-
Moxidectin: Another macrocyclic lactone used in heartworm preventives that is also effective against whipworms.
-
Febantel: A probenzimidazole that is metabolized to fenbendazole and is often used in combination products.
-
Oxantel: A narrow-spectrum anthelmintic specifically effective against whipworms, often found in combination therapies.
Due to the long prepatent period of Trichuris vulpis (74 to 90 days), treatment protocols often involve repeated administrations to ensure the elimination of worms that were immature at the time of the initial treatment.
Troubleshooting Guide for Efficacy Studies
This guide provides troubleshooting for common issues encountered during in vitro and in vivo experiments designed to assess the efficacy of anthelmintic compounds against Trichuris vulpis.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in in vitro assay results. | Inconsistent larval viability or developmental stage. | Ensure a standardized protocol for obtaining and culturing infective L1 or L3 larvae. Use larvae from a consistent source and age for all experiments. |
| Improper drug solubilization. | Verify the solubility of the test compound in the chosen solvent and culture medium. Use a consistent and low concentration of a non-toxic solvent (e.g., DMSO) across all treatment and control groups. | |
| Subjective assessment of larval motility. | Implement a standardized scoring system for motility or use an automated tracking system to quantify larval movement. Blind the observer to the treatment groups to reduce bias. | |
| No observable effect of the test compound in vitro. | Compound inactivity against the target parasite. | This is a valid experimental outcome. Confirm the result with multiple replicates and positive controls (an anthelmintic known to be effective against T. vulpis). |
| Inappropriate assay conditions (e.g., temperature, pH, media). | Optimize assay conditions to ensure they are suitable for maintaining T. vulpis larval viability for the duration of the experiment. | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal duration of exposure to the test compound. | |
| Low or inconsistent infection rates in in vivo models. | Low viability of infective eggs. | Assess the viability of the T. vulpis eggs (e.g., by observing larval development within the egg) before inoculation. |
| Improper inoculation technique. | Ensure the correct dose of infective eggs is administered directly into the stomach or duodenum via oral gavage. | |
| Host-related factors (e.g., age, immune status). | Use animals of a consistent age, sex, and genetic background. Ensure animals are housed in a controlled environment to minimize stress. | |
| Discrepancy between in vitro and in vivo results. | Poor bioavailability of the compound in the host. | The compound may be poorly absorbed, rapidly metabolized, or quickly excreted. Conduct pharmacokinetic studies to determine the drug's concentration in the host's plasma and gastrointestinal tract. |
| Compound toxicity to the host. | Monitor the animals for any adverse effects. If toxicity is observed, consider reducing the dose or using a different formulation. | |
| The in vitro model does not fully replicate the in vivo environment. | The host's immune system and gut environment can influence drug efficacy. The in vitro results should be considered as a preliminary screening tool. |
Data Presentation
Table 1: Efficacy of Various Anthelmintics Against Trichuris vulpis
| Anthelmintic | Dosage | Efficacy (%) | Reference |
| This compound | 50 mg/kg | 0 | |
| Mebendazole | Not specified | Low | |
| Milbemycin Oxime | 0.55 - 0.86 mg/kg | 97 | |
| Milbemycin Oxime/Lufenuron | 500 µg/kg / 10 mg/kg | 99.6 | |
| Moxidectin | 170 µg/kg | 67.5 | |
| Febantel/Pyrantel Pamoate/Praziquantel | 25 mg/kg / 5 mg/kg / 5 mg/kg | Not specified, but approved for treatment |
Experimental Protocols
In Vitro Larval Motility Assay
This protocol is adapted from general methodologies for assessing anthelmintic efficacy on nematode larvae.
Objective: To determine the direct effect of a test compound on the motility of Trichuris vulpis third-stage larvae (L3).
Materials:
-
Trichuris vulpis L3 larvae
-
24-well culture plates
-
RPMI-1640 culture medium
-
Test compound and appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Moxidectin)
-
Negative control (solvent only)
-
Inverted microscope
Procedure:
-
Preparation of Larvae: Obtain T. vulpis L3 larvae and wash them several times in sterile water to remove any contaminants.
-
Preparation of Test Plates:
-
Prepare serial dilutions of the test compound and the positive control in RPMI-1640 medium. The final solvent concentration should be consistent across all wells and ideally below 1%.
-
Add approximately 50-100 L3 larvae in a small volume of water to each well of a 24-well plate.
-
Add the appropriate concentration of the test compound, positive control, or negative control to each well. Each concentration should be tested in triplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.
-
Motility Assessment:
-
At predetermined time points (e.g., 24, 48, and 72 hours), examine the larvae in each well under an inverted microscope.
-
Score the motility of each larva. A common scoring system is: 3 = vigorous movement, 2 = slow or sluggish movement, 1 = intermittent movement, 0 = no movement.
-
Alternatively, count the number of motile and non-motile larvae in each well.
-
-
Data Analysis: Calculate the percentage of larval mortality or reduction in motility for each concentration of the test compound compared to the negative control. Determine the EC50 (half-maximal effective concentration) value.
In Vivo Efficacy Study in a Canine Model
This protocol is a generalized design for an in vivo efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the efficacy of a test compound in reducing the worm burden of Trichuris vulpis in experimentally infected dogs.
Materials:
-
Beagle dogs (parasite-free at the start of the study)
-
Infective, embryonated Trichuris vulpis eggs
-
Test compound formulation
-
Placebo formulation
-
Fecal flotation solution
-
Microscope
Procedure:
-
Infection: Each dog is orally inoculated with a standardized dose of infective T. vulpis eggs.
-
Prepatent Period: The dogs are monitored for the duration of the prepatent period (approximately 74-90 days). Fecal examinations are performed periodically to confirm the presence of T. vulpis eggs.
-
Treatment Allocation: Once the infection is patent (eggs are detected in the feces), dogs are randomly allocated to treatment groups (e.g., placebo control, positive control with an approved anthelmintic, and one or more test compound groups).
-
Treatment Administration: The test compound or placebo is administered according to the study design (e.g., a single dose or multiple doses over several days).
-
Post-Treatment Monitoring: Fecal egg counts are performed at regular intervals post-treatment to assess the reduction in egg shedding.
-
Necropsy and Worm Count: At the end of the study period (e.g., 7-14 days post-treatment), the dogs are humanely euthanized. The cecum and colon are collected, and the number of adult T. vulpis worms is determined for each dog.
-
Efficacy Calculation: The efficacy of the treatment is calculated based on the percentage reduction in the geometric mean worm counts in the treated groups compared to the placebo control group.
Visualizations
Caption: Experimental workflow for assessing anthelmintic efficacy.
Caption: Potential mechanisms of this compound ineffectiveness.
References
- 1. Efficacy of this compound against naturally acquired infection with Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Field trials of the anthelmintic efficacy of this compound and mebendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
Strategies to mitigate skin and eye irritation from Nitroscanate exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate skin and eye irritation from Nitroscanate exposure. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a potential irritant?
A1: this compound is an anthelmintic compound belonging to the isothiocyanate class of chemicals.[1][2][3] Isothiocyanates are known to be reactive compounds that can interact with biological molecules, which can lead to skin and eye irritation.[1] Veterinary product information confirms that this compound can be an irritant to the skin and eyes.[4]
Q2: What are the initial signs and symptoms of skin and eye irritation from this compound exposure?
A2: Direct contact with this compound powder or solutions may cause the following symptoms:
-
Skin: Redness, itching, and a burning sensation. Prolonged contact may lead to more severe irritation.
-
Eyes: A burning sensation, redness, excessive tearing, and blurred vision.
Q3: What immediate first aid measures should be taken after accidental exposure?
A3: Immediate and thorough flushing of the affected area is critical.
-
Skin Exposure: Promptly wash the contaminated skin with soap and water for at least 15 minutes. Remove any contaminated clothing while under an emergency shower if the spill is extensive.
-
Eye Exposure: Immediately proceed to the nearest eyewash station and flush the eyes with a continuous stream of water for a minimum of 15 minutes. It is important to hold the eyelids open to ensure the entire surface of the eye is rinsed. Seek medical attention after flushing.
Q4: What type of Personal Protective Equipment (PPE) is recommended when handling this compound?
A4: A comprehensive selection of PPE is crucial to prevent exposure. This includes, but is not limited to, a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles. For procedures that may generate dust or aerosols, a face shield and respiratory protection should also be considered.
Troubleshooting Guides
Scenario 1: Accidental Skin Contact with this compound Powder
Problem: A researcher accidentally spills a small amount of this compound powder on their gloved hand and forearm.
Solution Workflow:
-
Immediate Action: Do not rub the area. Immediately remove the contaminated gloves.
-
Decontamination: Wash the affected skin with copious amounts of soap and water for at least 15 minutes.
-
Seek Medical Advice: If irritation persists, seek medical attention.
-
Report Incident: Report the exposure to the laboratory supervisor and follow institutional reporting procedures.
Scenario 2: Accidental Eye Exposure to this compound
Problem: While weighing this compound powder, a small amount is accidentally puffed into a researcher's face, causing eye contact.
Solution Workflow:
-
Immediate Action: Call for assistance from a colleague.
-
Eye Irrigation: Proceed immediately to the nearest emergency eyewash station. Activate the station and flush the eyes for a minimum of 15 minutes, keeping the eyelids open.
-
Medical Evaluation: After flushing, seek immediate medical attention.
-
Documentation: Ensure the incident is documented as per laboratory and institutional guidelines.
Data Presentation
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact with this compound powder or solutions. |
| Eye Protection | Safety goggles or a face shield | Protects the eyes from splashes or airborne particles of this compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended for procedures with a high likelihood of generating airborne particles. |
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action | Duration of Flushing | Follow-up |
| Skin | Wash with soap and water | Minimum 15 minutes | Seek medical attention if irritation persists |
| Eyes | Flush with water at an eyewash station | Minimum 15 minutes | Seek immediate medical attention |
Experimental Protocols
Protocol 1: Safe Weighing of this compound Powder
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE: lab coat, double nitrile gloves, and safety goggles.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
-
Procedure:
-
Perform all manipulations of this compound powder within the fume hood to minimize inhalation exposure.
-
Use a micro-spatula to carefully transfer the desired amount of powder to a tared weigh boat on an analytical balance.
-
Close the primary container of this compound immediately after dispensing.
-
-
Cleanup:
-
Carefully wipe down the spatula and work surface with a damp paper towel.
-
Dispose of all contaminated materials (gloves, liner, paper towels) in a designated hazardous waste container.
-
Protocol 2: Emergency Spill Cleanup for this compound Powder
-
Immediate Response:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
-
Spill Control:
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material designed for chemical spills to prevent further dispersal of the powder.
-
-
Cleanup:
-
Gently sweep the absorbent material and this compound powder into a dustpan. Avoid creating dust.
-
Place the collected material into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a wet paper towel, followed by a soap and water solution.
-
Dispose of all cleaning materials in the hazardous waste container.
-
Visualizations
Caption: Workflow for responding to this compound exposure.
Caption: Generalized signaling pathway for isothiocyanate-induced irritation.
References
Technical Support Center: The Influence of Nitroscanate Particle Size on Anthelmintic Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Nitroscanate particle size on its anthelmintic activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Data Presentation: Efficacy of this compound Formulations
The particle size of this compound significantly influences its anthelmintic efficacy. Micronized formulations have demonstrated higher potency at lower doses compared to coarse particle formulations. The following tables summarize the efficacy of different this compound formulations against various helminth parasites in dogs.
Table 1: Efficacy of this compound Against Cestodes (Tapeworms) in Dogs
| Helminth Species | Formulation | Dosage | Efficacy (% Worm Reduction) |
| Taenia spp. & Dipylidium caninum | Coarse Particle | 200 mg/kg (2 doses) | 100%[1] |
| Echinococcus granulosus | Coarse Particle | 200 mg/kg (2 doses) | 94.1%[1] |
| Taenia spp. & Dipylidium caninum | Micronized | 50 mg/kg (single dose) | 97.9%[1] |
| Echinococcus granulosus | Micronized | 50 mg/kg (single dose) | 98.3%[1] |
| Echinococcus granulosus | Micronized | 62.5 mg/kg (single dose) | Significant reduction[2] |
| Taenia hydatigena | Micronized | 16 mg/kg (single dose) | Significant reduction |
| Taenia pisiformis | Micronized | 56 mg/kg (single dose) | 98.9% |
| Dipylidium caninum | Micronized | 50 mg/kg (single dose) | 99.8% |
Table 2: Efficacy of this compound Against Nematodes (Roundworms) in Dogs
| Helminth Species | Formulation | Dosage | Efficacy (% Fecal Egg Count Reduction) |
| Toxocara canis | Coarse Particle | 100 mg/kg (single dose) | 95.3% |
| Toxascaris leonina | Coarse Particle | 100 mg/kg (single dose) | 93.3% |
| Uncinaria stenocephala | Coarse Particle | 100 mg/kg (single dose) | 99.1% |
| Toxocara canis | Micronized | 50 mg/kg (single dose) | 96.4% |
| Toxascaris leonina | Micronized | 50 mg/kg (single dose) | 100% |
| Uncinaria stenocephala | Micronized | 50 mg/kg (single dose) | 100% |
| Ancylostoma caninum | Micronized | 50 mg/kg (single dose) | 99.6% (% Worm Reduction) |
Experimental Protocols
Protocol 1: In Vivo Anthelmintic Efficacy Study in Dogs
This protocol describes a generalized approach for evaluating the efficacy of different this compound formulations against naturally acquired helminth infections in dogs.
1. Animal Selection and Acclimatization:
- Select a cohort of dogs with naturally acquired helminth infections. Confirm infections through fecal examination for eggs and proglottids.
- House the dogs individually to prevent cross-infection.
- Acclimatize the animals to the housing conditions for at least 7 days prior to the start of the experiment. Provide a standard diet and ad libitum access to water.
2. Group Allocation and Treatment:
- Randomly allocate the dogs into treatment and control groups (a minimum of 6-8 animals per group is recommended).
- Treatment Group(s): Administer the test this compound formulation(s) at the desired dosage(s). For example, a micronized formulation at 50 mg/kg.
- Control Group: Administer a placebo that is identical in appearance to the test article.
- Administration: Administer the tablets orally. It is recommended to provide a small amount of food (approximately one-fifth of the daily ration) just before or with the treatment to improve tolerability and potentially increase efficacy. Withhold the remainder of the daily food ration for at least 8 hours.
3. Post-Treatment Monitoring and Data Collection:
- Monitor the animals daily for any adverse reactions such as vomiting, diarrhea, or lethargy.
- Collect fecal samples at predetermined intervals (e.g., days 7 and 10 post-treatment) to determine fecal egg counts.
- At the end of the study period (e.g., 10 days post-treatment), humanely euthanize the animals.
4. Worm Burden Assessment:
- Perform a complete necropsy.
- Isolate the gastrointestinal tract and separate the small intestine, large intestine, and cecum.
- Open each section longitudinally and carefully wash the contents through a series of sieves to recover all adult helminths.
- Identify and count the recovered worms for each animal.
5. Efficacy Calculation:
- Calculate the percentage efficacy using the following formula:
- Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Protocol 2: Particle Size Analysis of this compound
This protocol outlines a general method for determining the particle size distribution of a this compound powder sample using laser diffraction.
1. Instrument Preparation:
- Ensure the laser diffraction particle size analyzer is clean and calibrated according to the manufacturer's instructions.
- Select an appropriate dispersant in which this compound is insoluble and does not agglomerate. The dispersant should be saturated with this compound to prevent dissolution of the particles during measurement.
2. Sample Preparation:
- Obtain a representative sample of the this compound powder.
- Carefully add a small amount of the powder to the dispersant to create a suspension.
- Use sonication or stirring as required to ensure the particles are well-dispersed and deagglomerated.
3. Measurement:
- Introduce the sample suspension into the particle size analyzer.
- Allow the suspension to circulate and stabilize within the instrument.
- Perform the measurement. The instrument's software will calculate the particle size distribution based on the light scattering pattern.
- Repeat the measurement at least three times to ensure reproducibility.
4. Data Analysis:
- The results will typically be presented as a volume-based or number-based distribution.
- Key parameters to report include the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample is smaller, respectively.
Visualizations
References
Troubleshooting lack of efficacy in Nitroscanate field trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy in field trials of Nitroscanate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected efficacy in our this compound field trial. What are the potential causes?
A lack of efficacy in this compound field trials can stem from several factors, ranging from the experimental protocol to the inherent biology of the target parasite. Below is a step-by-step guide to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound efficacy.
Detailed Checklist:
-
Parasite Identification: Confirm the identity of the target parasite. This compound has been shown to have 0% efficacy against Trichuris vulpis (whipworm)[1][2][3]. If this is your target organism, an alternative anthelmintic is required.
-
Drug Administration Protocol:
-
Feeding: this compound's efficacy is significantly increased when administered with food.[4] This is because food slows the passage of the drug through the gastrointestinal tract, increasing the contact time with the parasites.[4] The recommended protocol is to administer the dose in the morning with about one-fifth of the daily food ration, and withhold the remainder of the food for at least 8 hours.
-
Vomiting: While uncommon, vomiting can occur after administration. If a dog vomits shortly after dosing, the treatment should not be repeated, as this can lead to overdosing.
-
-
Dosage and Formulation:
-
Dosage: The standard effective dose for the micronized formulation is 50 mg/kg body weight. Inaccurate weighing of animals or calculation errors can lead to underdosing.
-
Formulation: this compound is available in different formulations. A micronized formulation is effective at a single dose of 50 mg/kg, while older, coarse particle formulations required higher doses (e.g., 100 mg/kg) to achieve similar efficacy. Ensure you are using the correct dosage for the specific formulation in your trial.
-
-
Host Factors: The health status of the host animal can influence drug efficacy. Animals that are sick or recovering from illness should not be treated with this compound.
-
Anthelmintic Resistance: While resistance to this compound is not well-documented, it is a known phenomenon for other anthelmintics. If all other factors have been ruled out, the possibility of a resistant parasite strain should be considered. The Fecal Egg Count Reduction Test (FECRT) is the standard method for detecting resistance.
Q2: What is the mechanism of action for this compound?
The precise molecular mechanism of action for this compound has not been fully elucidated. However, it is understood to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of adenosine triphosphate (ATP), which is the primary energy currency of the cell. The depletion of ATP leads to paralysis and death of the parasite.
Caption: Proposed mechanism of action of this compound.
Q3: Are there any known drug interactions with this compound?
The available product literature states that there are no known interactions with other medicinal products. However, it is always best practice to consult with a veterinarian regarding any concurrent medications being administered during a field trial.
Quantitative Data Summary
The efficacy of this compound can vary based on the parasite species, drug formulation, and dosage administered. The tables below summarize data from various field trials.
Table 1: Efficacy of Micronized this compound (50 mg/kg)
| Target Parasite | Efficacy (%) | Reference |
| Ancylostoma caninum | 99.6% | |
| Dipylidium caninum | 99.8% | |
| Taenia spp. | 97.9% | |
| Echinococcus granulosus | 98.3% | |
| Toxocara canis | 96.4% | |
| Toxascaris leonina | 100% | |
| Uncinaria stenocephala | 100% | |
| Trichuris vulpis | 0% |
Table 2: Efficacy of Coarse Particle this compound
| Dosage | Target Parasite | Efficacy (%) | Reference |
| 100 mg/kg (single dose) | Toxocara canis | 95.3% | |
| 100 mg/kg (single dose) | Toxascaris leonina | 93.3% | |
| 100 mg/kg (single dose) | Uncinaria stenocephala | 99.1% | |
| 200 mg/kg (two doses) | Taenia spp. | 100% | |
| 200 mg/kg (two doses) | Dipylidium caninum | 100% | |
| 200 mg/kg (two doses) | Echinococcus granulosus | 94.1% |
Experimental Protocols
Protocol: Fecal Egg Count Reduction Test (FECRT) for this compound
This protocol is adapted from the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines and is intended to assess the efficacy of this compound in a field setting.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Methodology:
-
Animal Selection and Acclimation:
-
Select a minimum of 10-15 dogs per group (treatment and control).
-
Animals should have a pre-treatment mean fecal egg count of at least 150 eggs per gram (EPG) to ensure reliable results.
-
Animals should not have received any other anthelmintic treatment for at least 8 weeks prior to the start of the study.
-
House animals individually to prevent cross-infection and allow for accurate fecal collection.
-
-
Group Assignment:
-
Randomly allocate animals to a treatment group (this compound 50 mg/kg) and a control group (placebo).
-
-
Sample Collection:
-
Day 0 (Pre-Treatment): Collect individual fecal samples from each animal.
-
Day 10-14 (Post-Treatment): Collect a second set of individual fecal samples from the same animals. Samples should be collected 10-14 days after treatment.
-
-
Fecal Egg Count (FEC):
-
Use a standardized quantitative method, such as the modified McMaster technique, to determine the number of eggs per gram (EPG) of feces for each sample.
-
Ensure the same technique is used for all samples.
-
-
Treatment Administration:
-
On Day 0, after the initial fecal sample collection, administer the appropriate treatment (this compound or placebo) orally.
-
Provide the dose with approximately one-fifth of the animal's daily food ration.
-
-
Calculation of Fecal Egg Count Reduction (FECR):
-
Calculate the arithmetic mean EPG for the treatment group (T) and the control group (C) at both pre-treatment (1) and post-treatment (2) time points.
-
The percentage reduction is calculated using the following formula: % FECR = 100 x (1 - (C1 x T2) / (C2 x T1))
-
Where:
-
C1 = mean EPG of control group on Day 0
-
C2 = mean EPG of control group on Day 10-14
-
T1 = mean EPG of treatment group on Day 0
-
T2 = mean EPG of treatment group on Day 10-14
-
-
-
-
Interpretation of Results:
-
Effective: FECR is ≥ 95%.
-
Suspected Resistance: FECR is < 95% and the lower 95% confidence limit is < 90%.
-
If the control group's egg count also drops significantly, other factors may be influencing the results.
-
References
- 1. Efficacy of this compound against naturally acquired infection with Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field trials of the anthelmintic efficacy of this compound and mebendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. assets.hpra.ie [assets.hpra.ie]
Dealing with confounding flea infestations in Dipylidium caninum studies
Technical Support Center: Dipylidium caninum Research
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals dealing with confounding flea infestations during Dipylidium caninum studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of fleas in the Dipylidium caninum life cycle?
A1: Dipylidium caninum has an indirect life cycle that absolutely requires an intermediate host, which is most commonly the larval stage of a flea (Ctenocephalides spp.) or, more rarely, a biting louse (Trichodectes canis).[1][2] The definitive host (e.g., dog, cat) sheds tapeworm segments (proglottids) containing egg packets into the environment.[3] Flea larvae ingest these egg packets.[3][4] Inside the flea larva, the tapeworm egg hatches, and the oncosphere develops into a cysticercoid as the flea matures into an adult. The definitive host becomes infected by ingesting the adult flea containing this cysticercoid stage, typically during grooming. Development into a mature adult tapeworm takes approximately three weeks following ingestion of the infected flea.
Q2: How can a flea infestation confound a D. caninum study?
A2: A confounding flea infestation can severely impact study validity by:
-
Uncontrolled Transmission: It introduces a variable and uncontrolled route of D. caninum transmission, making it impossible to attribute infection status to the experimental variable being tested.
-
False Positives/Negatives: In treatment efficacy studies, a persistent flea population can lead to rapid reinfection of treated animals, masking the true efficacy of an anthelmintic and resulting in false negatives (apparent treatment failure). Conversely, in control groups, a lack of fleas could prevent infection, leading to false positives (apparent protective effect of a placebo).
-
Host Health Artifacts: Flea infestations themselves can cause clinical signs like pruritus, dermatitis, and anemia, which can be mistaken for or mask the clinical signs of high-intensity D. caninum infection.
-
Introduction of Other Pathogens: Fleas can act as vectors for other pathogens, such as Bartonella, Rickettsia, and Haemoplasma species, which can introduce additional, unmonitored variables affecting the host's immune response and overall health.
Q3: How can I accurately diagnose D. caninum infection while accounting for potential flea-related confounding factors?
A3: Relying on a single diagnostic method is insufficient due to sensitivity issues. Fecal flotation alone is notoriously insensitive for detecting D. caninum because the heavy egg packets are not uniformly distributed in feces and do not float well. A multi-modal approach is recommended:
-
Visual Inspection: Regularly check the perineal area and bedding for motile proglottids, which resemble cucumber seeds or rice grains.
-
Microscopy: If segments are found, they can be crushed on a glass slide to identify the characteristic egg packets.
-
Advanced Diagnostics: For higher sensitivity, use coproantigen detection immunoassays or real-time PCR on fecal samples or perianal swabs. These methods can detect infection earlier and more reliably than traditional techniques. In one study, coproantigen and PCR detected infection at 22-23 days post-infection, whereas proglottids were not seen until day 26.
Q4: What are the primary signs of a flea infestation in a laboratory animal colony?
A4: The most obvious sign is the presence of adult fleas. However, only 5% of the total flea population consists of adults on the host; the other 95% (eggs, larvae, and pupae) are in the environment. Key signs include:
-
Flea Dirt: The presence of black specks (flea feces) in the animal's coat, especially around the perineal region and dorsum.
-
Clinical Signs in Animals: Pruritus (itching), excessive grooming, scratching, alopecia (hair loss), and flea allergy dermatitis.
-
Environmental Evidence: Flea eggs, which are white and oval, may be found in bedding and areas where animals rest.
Troubleshooting Guides
Problem: I have a confirmed flea outbreak in my animal facility. What are the immediate steps?
Solution: Implement an integrated control strategy targeting both the animals and the environment simultaneously.
-
Treat All Animals: Treat every animal in the facility with an effective adulticide, not just those visibly infested. Consult with veterinary staff to select an appropriate product.
-
Environmental Decontamination: Thoroughly clean and treat the environment. This is critical as the majority of the flea population resides here.
-
Vacuum all floors, carpets, and crevices to remove eggs, larvae, and pupae. Dispose of the vacuum bag immediately in a sealed bag outside.
-
Wash all bedding, blankets, and removable materials in hot water and dry on the highest heat setting.
-
Apply an appropriate environmental insecticide, ideally one containing both an adulticide and an insect growth regulator (IGR) like methoprene or pyriproxyfen, to kill adults and prevent the maturation of immature stages.
-
-
Establish a Quarantine: Isolate the affected area to prevent the spread to other parts of the facility. Follow strict decontamination protocols for all equipment and personnel moving between areas.
Problem: My standard on-animal flea treatments appear to be failing.
Solution: Apparent product failure is often due to external factors rather than insecticide resistance.
-
Verify Compliance: Ensure that all animals in the household or facility are being treated correctly and at the proper interval. Failure to treat all animals is a common reason for perceived failure.
-
Check for Environmental Re-infestation: A heavily infested environment will produce a continuous stream of new adult fleas. If only on-animal treatments are used, it may seem like the product is not working because new fleas are constantly jumping onto the host. An effective environmental treatment is necessary to break the life cycle.
-
Consider Insecticide Resistance: While less common with modern products, resistance is possible, especially to older insecticides like pyrethroids. If compliance and environmental control are confirmed to be adequate, consult with a veterinarian or entomologist about rotating to a product with a different mode of action. A larval bioassay can be used to scientifically measure the susceptibility of a local flea population to a specific insecticide.
Problem: How do I prevent introducing fleas into a controlled research environment?
Solution: Strict quarantine and preventative measures are essential.
-
Quarantine New Animals: All incoming animals must undergo a strict quarantine period in a separate, isolated area. During this time, they should be thoroughly examined for fleas and treated with an effective preventative product before being introduced to the general colony.
-
Source Flea-Free Animals: Whenever possible, source animals from reputable vendors that certify their animals are free of ectoparasites.
-
Control Facility Access: Limit unnecessary traffic into the animal facility. Pests can be carried in on clothing and equipment.
-
Regular Monitoring: Implement a routine surveillance program, including regular visual inspection and combing of animals, to detect any potential infestation early.
Quantitative Data Summary
Table 1: Efficacy of Selected Flea Control Active Ingredients
| Active Ingredient | Class | Onset of Action | Efficacy Notes | Citations |
|---|---|---|---|---|
| Fipronil | Phenylpyrazole | Disrupts CNS via GABA receptors | Can provide >96% adulticidal efficacy for up to 30 days. May be synergized by IGRs like methoprene. | |
| Imidacloprid | Neonicotinoid | Blocks nicotinic acetylcholine receptors | Provides quick kill of adult fleas. Larval bioassay LD50 values for field strains range from 0.06 to 1.51 ppm. | |
| Sarolaner / Fluralaner | Isoxazoline | GABA and glutamate-gated chloride channel antagonists | Can provide ≥97.6% efficacy within 8 hours and 100% efficacy at 12 hours post-infestation for up to 3 months. | |
| Lufenuron | Benzoylphenyl urea (IDI) | Chitin synthesis inhibitor | Prevents flea eggs from hatching; does not kill adult fleas. |
| Methoprene / Pyriproxyfen | Juvenile Hormone Analog (IGR) | Prevents larvae and eggs from developing | Kills eggs and larvae; does not kill adult fleas. Used in environmental sprays and some on-animal products. | |
Table 2: Comparison of Diagnostic Methods for Dipylidium caninum
| Diagnostic Method | Principle | Advantages | Limitations | Citations |
|---|---|---|---|---|
| Visual Inspection | Observation of proglottids in feces or perianal region | Simple, no cost, definitive if proglottids are found. | Insensitive, relies on intermittent shedding of visible segments. | |
| Fecal Flotation | Centrifugation with flotation solution to isolate eggs | Standard in-house method. | Very low sensitivity; egg packets are heavy and not distributed evenly. One study found 0% sensitivity in 40 confirmed infected cats. | |
| Coproantigen ELISA | Immunoassay detects parasite-specific antigens in feces | High sensitivity, can detect prepatent infections. | Requires specific laboratory test kits. |
| Real-Time PCR | Amplifies parasite-specific DNA from feces or swabs | Very high sensitivity and specificity. Can detect infection earlier than proglottid shedding. | Can persist for up to 14 days post-treatment, potentially indicating past, not active, infection. Susceptible to PCR inhibitors in feces. | |
Experimental Protocols
Protocol 1: Systematic Flea Combing for Population Monitoring
-
Objective: To quantify the adult flea burden on an animal for monitoring infestation levels and treatment efficacy.
-
Materials: Fine-toothed flea comb, white tray or paper, vial with 70% ethanol, forceps.
-
Procedure: a. Place the animal over a large white tray or sheet of paper to catch any fleas that fall off during combing. b. Systematically comb the animal's entire body for a standardized period (e.g., 10 minutes). Pay close attention to the neck, dorsal midline, and perineal regions. c. After each pass of the comb, examine it for fleas. Use forceps to transfer any collected fleas into the vial of ethanol. d. After the combing period, count the total number of fleas collected. e. Record the count, date, and animal ID for longitudinal tracking.
Protocol 2: Environmental Decontamination in an Animal Room
-
Objective: To eliminate flea eggs, larvae, and pupae from the research environment to prevent re-infestation.
-
Materials: Personal Protective Equipment (PPE), HEPA-filter vacuum, steam cleaner, EPA-approved insecticide with an adulticide and an IGR, cleaning cloths, detergent.
-
Procedure: a. Remove all animals from the room to a temporary clean holding area. b. Discard all disposable bedding and cage materials in sealed plastic bags. c. Thoroughly vacuum all surfaces, including floors, walls, cage racks, and crevices. Immediately seal and dispose of the vacuum bag/canister contents outside the facility. d. Wash all non-disposable items (cages, food bowls, water bottles, enrichment devices) with detergent and hot water, followed by appropriate disinfection. e. Steam clean carpets and upholstery if present. The combination of high heat and soap is effective against all life stages. f. Apply the chemical insecticide according to the manufacturer's instructions, ensuring complete coverage of all surfaces, especially cracks, corners, and areas under fixtures. Pay attention to the required contact time. g. Allow the area to dry completely and ventilate thoroughly before reintroducing animals. h. Repeat the environmental treatment as recommended by the product label (often in 2-4 weeks) to target newly emerged adults from the resistant pupal stage.
Visualizations
Diagram 1: Integrated Flea Control & D. caninum Study Workflow
Caption: Workflow for initiating a study while managing flea risks.
Diagram 2: Diagnostic Workflow for Suspected D. caninum Infection
Caption: Decision tree for accurate diagnosis of D. caninum.
Diagram 3: Dipylidium caninum Life Cycle Highlighting Flea Host
Caption: The essential role of the flea in the D. caninum life cycle.
References
Validation & Comparative
Comparative Efficacy of Nitroscanate and Mebendazole in Canines: A Research and Development Guide
This guide provides a detailed comparison of the anthelmintic efficacy of Nitroscanate and mebendazole in canines. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, methodologies, and mechanisms of action.
Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and mebendazole against a range of common canine helminths.
Table 1: Efficacy of this compound Against Canine Helminths
| Parasite Species | Drug Formulation | Dosage | Efficacy (%) | Reference |
| Toxocara canis | Micronised | 50 mg/kg (single dose) | 96.4 | [1] |
| Toxocara canis | Coarse Particle | 100 mg/kg (single dose) | 95.3 | [1] |
| Toxascaris leonina | Micronised | 50 mg/kg (single dose) | 100 | [1] |
| Toxascaris leonina | Coarse Particle | 100 mg/kg (single dose) | 93.3 | [1] |
| Ancylostoma caninum | N/A | 50 mg/kg (single dose) | 99.6 | [2] |
| Uncinaria stenocephala | Micronised | 50 mg/kg (single dose) | 100 | |
| Uncinaria stenocephala | Coarse Particle | 100 mg/kg (single dose) | 99.1 | |
| Trichuris vulpis | N/A | 50 mg/kg (single dose) | 0 | |
| Dipylidium caninum | Micronised | 50 mg/kg (single dose) | 97.9 | |
| Dipylidium caninum | N/A | 50 mg/kg (single dose) | 99.8 | |
| Taenia spp. | Micronised | 50 mg/kg (single dose) | 97.9 | |
| Echinococcus granulosus | Micronised | 50 mg/kg (single dose) | 98.3 |
Table 2: Efficacy of Mebendazole Against Canine Helminths
| Parasite Species | Dosage | Efficacy (%) | Reference |
| Toxocara canis | 22 mg/kg once daily for 3 days | 100 | |
| Toxocara canis | 22 mg/kg once daily for 5 days | 100 | |
| Ancylostoma caninum | 22 mg/kg once daily for 3 days | 99.4 | |
| Ancylostoma caninum | 22 mg/kg once daily for 5 days | 100 | |
| Uncinaria stenocephala | 22 mg/kg once daily for 3 days | 100 | |
| Uncinaria stenocephala | 22 mg/kg once daily for 5 days | 100 | |
| Trichuris vulpis | 22 mg/kg once daily for 3 days | 100 | |
| Trichuris vulpis | 22 mg/kg once daily for 5 days | 100 | |
| Taenia pisiformis | 22 mg/kg once daily for 3 days | 93.9 | |
| Taenia pisiformis | 22 mg/kg once daily for 5 days | 100 | |
| Dipylidium caninum | 22 mg/kg once daily for 3 or 5 days | Not Detected |
Table 3: Comparative Efficacy of this compound and Mebendazole in a Head-to-Head Trial
| Parasite Species | This compound Efficacy | Mebendazole Efficacy | Key Findings | Reference |
| Toxocara canis (unweaned puppies) | Significantly more effective | Less effective | This compound acted significantly faster and was more effective. | |
| Trichuris vulpis (adult dogs) | Low efficacy | Low efficacy | Both drugs demonstrated low efficacy against this parasite. | |
| Other Nematodes (adult dogs) | Good efficacy | Good efficacy | Both drugs had similarly good efficacy. | |
| Ancylostoma caninum (adult dogs) | Tendency to be more effective | Good efficacy | This compound showed a tendency to be more effective in reducing prevalence. | |
| Dipylidium caninum | Considerably reduced prevalence | Less effective | This compound was considerably more effective in reducing the prevalence. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the efficacy data.
This compound Efficacy Trial (Craig et al., 1991)
-
Objective: To evaluate the efficacy of this compound against naturally acquired Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs.
-
Animals: Eighteen dogs with naturally acquired helminth infections.
-
Procedure:
-
Dogs were given 100 to 200 g of canned dog food approximately 15 minutes before treatment.
-
Ten dogs were treated with this compound at a dose of 50 mg/kg of body weight, administered orally.
-
Eight dogs were given placebo tablets orally and served as the control group.
-
The dogs were euthanized and necropsied 10 days after treatment.
-
Helminths were recovered from the small intestine and cecum for counting.
-
-
Efficacy Calculation: Efficacy was determined based on the reduction in the number of worms recovered from the treated dogs versus the number recovered from the control dogs.
Mebendazole Efficacy Trial (Guerrero et al., 1981)
-
Objective: To compare the anthelmintic efficacy of two different treatment schedules of mebendazole in dogs.
-
Animals: Seventy-three dogs naturally infected with common intestinal helminths.
-
Procedure:
-
Dogs were divided into three groups.
-
Group 1 (26 dogs) received mebendazole powder at a dose of 22 mg/kg once daily for 3 days.
-
Group 2 (23 dogs) received mebendazole powder at the same dose (22 mg/kg) once daily for 5 days.
-
Group 3 (24 dogs) served as a control group and received a placebo for 5 days.
-
-
Efficacy Assessment: The study does not specify the exact method of efficacy assessment (e.g., fecal egg count reduction or worm counts at necropsy), but reports percentage efficacy for each parasite.
Comparative Efficacy Trial: this compound vs. Mebendazole (Genchi et al., 1990)
-
Objective: To compare the efficacies of this compound and mebendazole against nematodes and Dipylidium caninum in dogs.
-
Animals: 155 dogs.
-
Procedure: The efficacies of the two drugs were compared by the examination of the feces of the dogs.
-
Key Comparisons:
-
In unweaned puppies, the speed of action and efficacy against Toxocara canis were compared.
-
In adult dogs, the efficacy against Trichuris vulpis and other nematodes was assessed.
-
The reduction in the prevalence of Ancylostoma caninum and Dipylidium caninum was also compared.
-
Mechanisms of Action & Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for mebendazole and a generalized workflow for a canine anthelmintic efficacy trial.
Figure 1: Mechanism of action for mebendazole.
Figure 2: Generalized workflow of a canine anthelmintic efficacy trial.
Mechanism of Action: Mebendazole
Mebendazole is a member of the benzimidazole class of anthelmintics. Its primary mechanism of action involves binding to the β-tubulin of the parasite, which inhibits the polymerization of microtubules. This disruption of the microtubule network interferes with essential cellular functions of the helminth, such as glucose uptake and cell division, ultimately leading to the parasite's death.
Mechanism of Action: this compound
The precise biochemical mechanism of action for this compound is not as well-defined as that of the benzimidazoles in the provided literature. It is known to be a broad-spectrum anthelmintic with activity against both nematodes and cestodes.
Conclusion
Both this compound and mebendazole demonstrate high efficacy against a range of common canine nematodes. This compound appears to have a significant advantage in the treatment of cestode infections, particularly Dipylidium caninum, against which mebendazole showed no detectable efficacy in one study. In a direct comparison, this compound was found to be more effective and faster-acting against Toxocara canis in puppies and showed a greater reduction in the prevalence of Dipylidium caninum. However, both drugs exhibited low efficacy against Trichuris vulpis in one comparative trial, although a separate study reported 100% efficacy for mebendazole against this parasite. The choice of anthelmintic should be guided by the specific parasite(s) being targeted, the age of the animal, and the desired spectrum of activity. Further research into the mechanism of action of this compound could provide valuable insights for future drug development.
References
Nitroscanate: A Viable Alternative for Praziquantel-Resistant Tapeworm Infections
For Immediate Release
In the ongoing battle against parasitic infections, the emergence of drug-resistant pathogens presents a significant challenge to veterinary and human health. Praziquantel has long been the cornerstone for treating tapeworm (cestode) infections. However, reports of praziquantel-resistant tapeworms, particularly Dipylidium caninum, are raising concerns among researchers and clinicians. This has spurred the investigation into alternative anthelmintics, with nitroscanate emerging as a promising candidate. This guide provides a comparative overview of this compound and praziquantel, focusing on their efficacy against resistant strains, mechanisms of action, and the experimental data supporting the use of this compound as an alternative treatment.
Comparative Efficacy
While direct head-to-head clinical trials comparing this compound and praziquantel against confirmed praziquantel-resistant tapeworms are limited, existing studies and case reports provide valuable insights into the potential of this compound.
Case studies have documented the successful treatment of D. caninum infections in dogs that were refractory to multiple doses of praziquantel.[1][2][3] In these instances, administration of this compound resulted in the complete elimination of the tapeworm infection.[1][2]
One study on naturally acquired D. caninum infections in dogs demonstrated a 99.8% efficacy for this compound at a dose of 50 mg/kg. Another study reported a 98.9% efficacy of this compound (at a mean dosage of 56 mg/kg) against experimentally induced Taenia pisiformis infections in dogs. While these studies did not specifically evaluate praziquantel-resistant strains, they establish the high intrinsic efficacy of this compound against common canine cestodes.
For comparison, praziquantel has historically shown high efficacy (99.5% to 100%) against susceptible strains of major canine nematodes and cestodes at a dosage of 1 mg/kg when combined with febantel. However, the emergence of resistance necessitates effective alternatives.
Table 1: Efficacy of this compound and Praziquantel Against Canine Cestodes (from separate studies)
| Anthelmintic | Cestode Species | Host | Dosage | Efficacy | Study Type | Citation |
| This compound | Dipylidium caninum (Praziquantel-Resistant) | Dog | 47 mg/kg and 84 mg/kg (two doses) | Resolution of proglottid shedding | Case Report | |
| This compound | Dipylidium caninum (Praziquantel-Resistant) | Dog | One 200 mg tablet (dose/kg not specified) | Elimination of infection | Case Report | |
| This compound | Dipylidium caninum | Dog | 50 mg/kg | 99.8% reduction in worm burden | Controlled Study | |
| This compound | Taenia pisiformis | Dog | 56 mg/kg (mean) | 98.9% reduction in worm burden | Experimental Infection | |
| Praziquantel (in combination with Febantel) | Dipylidium caninum (susceptible) | Dog | 1 mg/kg | 99.5% - 100% elimination | Controlled Study | |
| Praziquantel (in combination with Febantel) | Taenia pisiformis (susceptible) | Dog | 1 mg/kg | 99.5% - 100% elimination | Controlled Study |
Mechanisms of Action
The differing modes of action between this compound and praziquantel likely explain the former's efficacy against praziquantel-resistant strains.
This compound: Uncoupling of Oxidative Phosphorylation
This compound is believed to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite. By disrupting the proton gradient across the inner mitochondrial membrane, it inhibits the production of ATP, the primary energy currency of the cell. This leads to energy depletion, paralysis, and ultimately the death of the tapeworm.
Caption: this compound uncouples oxidative phosphorylation.
Praziquantel: Disruption of Calcium Homeostasis
Praziquantel's primary mechanism involves the disruption of calcium ion (Ca2+) homeostasis in the parasite. It is thought to bind to and modulate voltage-gated calcium channels on the surface of the tapeworm's cells. This leads to a rapid influx of Ca2+, causing sustained muscle contraction (tetany), paralysis, and damage to the parasite's outer layer (tegument), making it susceptible to the host's immune response. Resistance to praziquantel may be associated with alterations in these calcium channels.
Caption: Praziquantel disrupts Ca2+ homeostasis.
Experimental Protocols
Standardized protocols are essential for the objective evaluation of anthelmintic efficacy. Below are summarized methodologies based on published studies.
In Vivo Efficacy Trial in a Canine Model (Adapted from Bowman et al., 1991)
This protocol is designed to assess the efficacy of an anthelmintic against an experimentally induced tapeworm infection in dogs.
-
Animal Model: Specific-pathogen-free (SPF) dogs are used to avoid confounding infections.
-
Infection: Dogs are experimentally infected with a known number of tapeworm cysticerci (e.g., 50 Taenia pisiformis cysticerci per dog).
-
Acclimatization and Diet: Animals are acclimated to their housing and fed a standardized diet.
-
Treatment Groups: Dogs are randomly allocated to a treatment group (receiving the test compound, e.g., this compound) and a placebo control group.
-
Drug Administration: The test compound or placebo is administered at a specified dosage and route (e.g., 50 mg/kg this compound orally).
-
Post-Treatment Monitoring: Fecal samples are collected for a set period post-treatment to monitor for the presence of tapeworm segments and eggs.
-
Worm Burden Quantification: At the end of the study period (e.g., 10 days post-treatment), animals are humanely euthanized. The entire gastrointestinal tract is collected, and the number of remaining tapeworms (scolices) is counted for each dog.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group:
-
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100
-
Caption: In vivo anthelmintic efficacy trial workflow.
Conclusion
The emergence of praziquantel-resistant tapeworms necessitates the exploration of alternative therapeutic agents. This compound, with its distinct mechanism of action targeting the parasite's energy metabolism, presents a highly effective alternative. The available data, primarily from case reports of resistant infections and controlled studies against susceptible strains, strongly support its use in cases of praziquantel treatment failure. Further controlled, comparative studies are warranted to establish definitive treatment protocols and efficacy against a broader range of praziquantel-resistant cestode species. Researchers and drug development professionals should consider this compound as a key compound in the development of new strategies to combat anthelmintic resistance.
References
A Head-to-Head Clinical Comparison of Nitroscanate, Piperazine, and Bunamidine for Anthelmintic Efficacy
For researchers and professionals in drug development, understanding the comparative efficacy of anthelmintic compounds is critical for advancing veterinary medicine. This guide provides a detailed comparison of three notable anthelmintics: Nitroscanate, Piperazine, and Bunamidine, with a focus on their performance in head-to-head clinical trials.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound, Piperazine, and Bunamidine against common canine helminths as reported in various clinical studies.
Nematode Efficacy
| Helminth Species | This compound Efficacy (%) | Piperazine Efficacy (%) | Bunamidine Efficacy (%) |
| Toxocara canis (Roundworm) | 95.3 - 98.9[1][2] | Effective against ascarids[3][4][5], but may have lower efficacy than other products and little to no useful effect against larval stages. | Not indicated for nematodes. |
| Toxascaris leonina (Roundworm) | 93.3 - 100 | Effective against ascarids, but with variable efficacy against immature adults and little effect on larval stages. | Not indicated for nematodes. |
| Ancylostoma caninum (Hookworm) | 99.6 | Less effective than other modern anthelmintics. | Not indicated for nematodes. |
| Uncinaria stenocephala (Hookworm) | 99.1 - 100 | Not a primary indication. | Not indicated for nematodes. |
| Trichuris vulpis (Whipworm) | 0 | Ineffective. | Not indicated for nematodes. |
Cestode Efficacy
| Helminth Species | This compound Efficacy (%) | Piperazine Efficacy (%) | Bunamidine Efficacy (%) |
| Taenia spp. (Tapeworm) | 97.9 - 100 | Ineffective. | 100 |
| Dipylidium caninum (Tapeworm) | 97.9 - 100 | Ineffective. | >99 (estimated) |
| Echinococcus granulosus (Hydatid Tapeworm) | 94.1 - 98.3 | Ineffective. | 85.9 - 100 |
Experimental Protocols
The data presented above are derived from studies employing rigorous experimental designs. Below are detailed methodologies from key clinical trials.
This compound Efficacy Trial against Naturally Acquired Helminths
-
Objective: To evaluate the efficacy of this compound against Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in naturally infected dogs.
-
Animal Subjects: Eighteen dogs with naturally acquired helminth infections.
-
Methodology:
-
Dogs were administered 100 to 200 g of canned dog food approximately 15 minutes before treatment.
-
Ten dogs were treated with this compound at a dose of 50 mg/kg of body weight, administered orally.
-
Eight dogs received placebo tablets orally and served as the control group.
-
Ten days post-treatment, all dogs were euthanized and necropsied.
-
Helminths were recovered from the small intestine and cecum for counting and identification.
-
-
Efficacy Calculation: The efficacy was determined by comparing the number of worms recovered from the treated dogs versus the number recovered from the control dogs.
Bunamidine Hydrochloride Efficacy Trial against Taenia spp. and Dipylidium caninum
-
Objective: To compare the efficacy of bunamidine hydrochloride and niclosamide against tapeworm infections in dogs.
-
Animal Subjects: Dogs naturally infected with Dipylidium caninum and Taenia spp.
-
Methodology:
-
Dogs were divided into treatment groups. One group received bunamidine HCl.
-
Post-treatment fecal collections were conducted for three days to monitor for shed tapeworms.
-
Dogs were necropsied to examine for any remaining scolices.
-
-
Efficacy Determination: Efficacy was based on the complete clearance of tapeworms, as confirmed by the absence of scolices at necropsy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an anthelmintic clinical trial, from the initial screening and selection of subjects to the final data analysis and reporting.
Caption: Workflow of a controlled anthelmintic efficacy trial.
References
Validating the efficacy of Nitroscanate against various nematode and cestode species
For Immediate Release
In the ongoing battle against parasitic helminths in veterinary medicine, a thorough understanding of anthelmintic efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Nitroscanate's performance against various nematode and cestode species, juxtaposed with other common anthelmintics. The data presented is supported by detailed experimental protocols and visualized pathways to facilitate a deeper understanding of its mechanism and evaluation.
Comparative Efficacy of Anthelmintic Agents
The following tables summarize the efficacy of this compound and other anthelmintic drugs against key nematode and cestode parasites in canines. Efficacy is primarily presented as the percentage reduction in worm burden or fecal egg count.
| Nematode Species | This compound | Pyrantel Pamoate | Fenbendazole | Mebendazole |
| Toxocara canis (Roundworm) | 95.3% - 96.4%[1] | Efficacy against Toxocara spp. reported[2] | 98-100%[3] | Significantly less effective than this compound in unweaned puppies[4] |
| Toxascaris leonina (Roundworm) | 93.3% - 100%[1] | 100% (experimentally induced) | ||
| Ancylostoma caninum (Hookworm) | 99.6% | 23.2% against resistant isolate | 98-100%, 26.1% against resistant isolate | This compound showed a tendency to be more effective |
| Uncinaria stenocephala (Hookworm) | 99.1% - 100% | |||
| Trichuris vulpis (Whipworm) | 0% | 98-100% | Low efficacy |
| Cestode Species | This compound | Praziquantel | Fenbendazole | Mebendazole |
| Taenia spp. (Tapeworm) | 97.9% - 100% | 98-100% | ||
| Dipylidium caninum (Tapeworm) | 97.9% - 100% | Effective, but resistance reported | No activity | No efficacy detected |
| Echinococcus granulosus (Hydatid Tapeworm) | 94.1% - 98.3% |
Note: The efficacy data presented is compiled from various studies and may not represent direct head-to-head comparisons in all cases. The emergence of anthelmintic resistance can affect efficacy rates, as noted for Pyrantel Pamoate and Fenbendazole against a resistant Ancylostoma caninum isolate.. A case report has also documented the successful use of this compound to treat a Dipylidium caninum infection that was resistant to Praziquantel.
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized and rigorous experimental protocols. The two primary methods are the Fecal Egg Count Reduction Test (FECRT) and controlled studies involving post-mortem worm recovery.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common method to assess the efficacy of an anthelmintic by measuring the reduction in the number of parasite eggs shed in the feces after treatment.
Methodology:
-
Animal Selection: Select a group of naturally infected animals with a sufficient number of parasite eggs in their feces. A minimum of 20 animals is often recommended for reliable results.
-
Pre-treatment Sampling: Collect individual fecal samples from each animal on Day 0, prior to treatment.
-
Treatment Administration: Administer the anthelmintic product according to the manufacturer's instructions or the study protocol. An untreated control group should be maintained for comparison.
-
Post-treatment Sampling: Collect fecal samples from both the treated and control groups 10-14 days after treatment.
-
Fecal Analysis: Perform a quantitative fecal examination (e.g., McMaster technique, Wisconsin Sugar Flotation Technique) on all samples to determine the number of eggs per gram (EPG) of feces.
-
Efficacy Calculation: Calculate the percentage reduction in EPG for the treated group compared to the control group. An efficacy of 90-95% or higher is generally considered effective.
Controlled Anthelmintic Efficacy Test (Necropsy)
This method provides a more direct measure of efficacy by counting the number of worms present in the gastrointestinal tract after treatment.
Methodology:
-
Animal Selection and Infection: Use purpose-bred, parasite-naive animals (e.g., laboratory Beagles). Animals are experimentally infected with a known number of infective parasite larvae or eggs. Naturally infected animals can also be used, but the initial worm burden is unknown.
-
Acclimatization and Housing: House animals individually to prevent cross-infection and allow for accurate data collection. Allow for an acclimatization period of at least 7 days.
-
Treatment and Control Groups: Randomly allocate animals to a treatment group and an untreated control group. The minimum number of animals per group is a critical point for statistical validity.
-
Treatment Administration: Administer the test drug to the treatment group. The control group receives a placebo.
-
Necropsy and Worm Recovery: At a predetermined time after treatment (e.g., 7-10 days), humanely euthanize all animals. The entire gastrointestinal tract is removed, and the contents are carefully examined to recover and count all adult and larval worms.
-
Efficacy Calculation: The efficacy is calculated based on the percentage reduction in the mean worm count of the treated group compared to the control group. An efficacy of 90% or higher is typically required for a product to be considered effective.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in efficacy testing and the mechanism of action of this compound, the following diagrams are provided.
This compound's primary mode of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. The electron transport chain normally establishes a proton gradient across the inner mitochondrial membrane. This gradient drives ATP synthase to produce ATP, the main energy currency of the cell. This compound disrupts this process by creating a "proton leak," dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis, leading to a severe energy deficit and ultimately, the death of the parasite.
This guide serves as a valuable resource for understanding the efficacy and mechanism of this compound in the broader context of veterinary anthelmintics. The provided data and protocols can aid in the design of future research and the development of more effective parasite control strategies.
References
- 1. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of granulated fenbendazole as a treatment for helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field trials of the anthelmintic efficacy of this compound and mebendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Nitroscanate and Nitazoxanide Against Trematodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of two anthelmintic compounds, Nitroscanate and Nitazoxanide, against trematodes. The information is compiled from published experimental data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Significant research has been conducted on the in vitro efficacy of Nitazoxanide against various trematode species, with detailed experimental protocols and quantitative data available. Its primary mechanism of action involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in these parasites[1][2][3]. In contrast, published in vitro studies detailing the specific effects of This compound on trematodes are scarce. Its proposed mechanism of action in trematodes, such as Fasciola hepatica, is the uncoupling of oxidative phosphorylation, leading to ATP depletion. However, detailed in vitro experimental data to robustly support this is limited in the current scientific literature.
Data Presentation: In Vitro Efficacy
Due to the limited availability of direct comparative in vitro studies, this guide presents the available data for each compound.
Nitazoxanide: Quantitative In Vitro Efficacy Data
A notable study provides a direct comparison of Nitazoxanide's efficacy against the trematode Eurytrema coelomaticum with the commonly used anthelmintic, Praziquantel (PZQ)[4][5].
| Compound | Trematode Species | Concentration | Time Point | Effect | Reference |
| Nitazoxanide | Eurytrema coelomaticum | 61.5 µg/mL (200 µM) | 12 hours | 100% of parasites motionless or dead | |
| Praziquantel (for comparison) | Eurytrema coelomaticum | 80 µg/mL | 12 hours | 100% of parasites motionless or dead |
Note: The study also reported significant histopathological damage to the vitellogenic gland, intestine, parenchyma, integument, and testicles of the trematodes treated with Nitazoxanide.
This compound: Qualitative In Vitro Efficacy Data
Experimental Protocols
The following is a detailed methodology for an in vitro motility assay used to assess the efficacy of Nitazoxanide against adult trematodes, as adapted from a study on Eurytrema coelomaticum.
In Vitro Motility and Viability Assay for Adult Trematodes
1. Parasite Collection and Preparation:
-
Adult Eurytrema coelomaticum specimens are obtained from the pancreas of naturally infected cattle at a slaughterhouse.
-
The collected parasites are washed multiple times in a culture medium (e.g., RPMI-1640) supplemented with antibiotics (e.g., penicillin and streptomycin) to remove host tissue and contaminants.
2. In Vitro Culture:
-
A specific number of parasites (e.g., n=60 per group) are placed in multi-well plates containing the culture medium.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
3. Drug Preparation and Administration:
-
Nitazoxanide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
The stock solution is then diluted in the culture medium to achieve the desired final concentration (e.g., 61.5 µg/mL). The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
The drug solution is added to the wells containing the parasites. Control groups should include an untreated group (culture medium only) and a vehicle control group (culture medium with the same concentration of DMSO used for the drug).
4. Motility Assessment:
-
The motility of the parasites is observed at predetermined time points (e.g., 3, 12, and 15 hours) using a stereomicroscope.
-
A scoring system is used to quantify motility:
-
3: Normal movement
-
2: Slow movement
-
1: Very slow movement
-
0: No movement (dead)
-
5. Histopathological Analysis (Optional):
-
After the final motility assessment, parasites can be fixed in 10% buffered formalin.
-
The fixed parasites are then processed for histological examination to observe any drug-induced morphological changes in their internal organs.
Mechanisms of Action and Signaling Pathways
Nitazoxanide
The primary mechanism of action of Nitazoxanide against anaerobic parasites, including trematodes, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
-
PFOR Inhibition: PFOR is a key enzyme in the anaerobic energy metabolism of these organisms. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. By inhibiting PFOR, Nitazoxanide disrupts the parasite's central metabolic pathway, leading to energy depletion and cell death. This mechanism is selective for parasites as mammals utilize a different enzyme, pyruvate dehydrogenase, for this metabolic step.
References
Statistical analysis of worm burden reduction after Nitroscanate treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the worm burden reduction in canines following treatment with Nitroscanate. It offers an objective comparison with other anthelmintic agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Comparative Efficacy of this compound
This compound has demonstrated broad-spectrum efficacy against common nematodes and cestodes in dogs. Its performance in reducing worm burden has been evaluated in numerous studies, often in comparison to other anthelmintics.
Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound against key canine intestinal helminths. Efficacy is primarily determined by the percentage reduction in worm burden in treated animals compared to untreated controls.
Table 1: Efficacy of this compound Against Cestodes (Tapeworms) in Dogs
| Parasite Species | This compound Formulation | Dosage | Worm Burden Reduction (%) | Reference |
| Taenia spp. | Coarse Particle | 200 mg/kg (2 doses) | 100% | [1] |
| Taenia spp. | Micronised | 50 mg/kg | 97.9% | [1] |
| Taenia pisiformis | Micronised | 56 mg/kg | 98.9% | [2][3] |
| Taenia hydatigena | Micronised | 16 mg/kg | Significant Reduction | [4] |
| Dipylidium caninum | Coarse Particle | 200 mg/kg (2 doses) | 100% | |
| Dipylidium caninum | Micronised | 50 mg/kg | 97.9% | |
| Dipylidium caninum | Micronised | 50 mg/kg | 99.8% | |
| Echinococcus granulosus | Coarse Particle | 200 mg/kg (2 doses) | 94.1% | |
| Echinococcus granulosus | Micronised | 50 mg/kg | 98.3% | |
| Echinococcus granulosus | Micronised | 62.5 mg/kg | Significant Reduction | |
| Echinococcus granulosus | Not Specified | 1000 mg/kg (1 dose) or 250 mg/kg (2 doses) | 100% |
Table 2: Efficacy of this compound Against Nematodes (Roundworms, Hookworms) in Dogs
| Parasite Species | This compound Formulation | Dosage | Fecal Egg Count Reduction (%) | Worm Burden Reduction (%) | Reference |
| Toxocara canis | Coarse Particle | 100 mg/kg | 95.3% | - | |
| Toxocara canis | Micronised | 50 mg/kg | 96.4% | - | |
| Toxascaris leonina | Coarse Particle | 100 mg/kg | 93.3% | - | |
| Toxascaris leonina | Micronised | 50 mg/kg | 100% | - | |
| Ancylostoma caninum | Micronised | 50 mg/kg | - | 99.6% | |
| Uncinaria stenocephala | Coarse Particle | 100 mg/kg | 99.1% | - | |
| Uncinaria stenocephala | Micronised | 50 mg/kg | 100% | - |
Comparison with Other Anthelmintics
This compound vs. Mebendazole: In a field trial involving 155 dogs, this compound was found to be significantly faster and more effective than mebendazole against Toxocara canis in unweaned puppies. For adult dogs, both drugs showed similar efficacy against most nematodes, though this compound had a tendency to be more effective in reducing the prevalence of Ancylostoma caninum. Notably, this compound demonstrated considerably greater efficacy against Dipylidium caninum infections compared to mebendazole.
This compound vs. Praziquantel: A 2022 case report highlighted the efficacy of this compound in a case of probable praziquantel-resistant Dipylidium caninum infection in a dog. The dog, which had persistent tapeworm segments despite multiple treatments with praziquantel and epsiprantel, was successfully cleared of the infection after a single dose of this compound. This suggests that this compound can be an effective treatment option in cases of emerging resistance to praziquantel.
Indirect Comparison with Pyrantel Pamoate and Fenbendazole: While direct comparative studies are limited, the efficacy of this compound can be contextually compared to other common anthelmintics. For instance, studies on combination therapies including pyrantel pamoate and fenbendazole show high efficacy against common nematodes. A study on a multi-drug resistant strain of Ancylostoma caninum showed that pyrantel pamoate and fenbendazole had efficacies of only 23.2% and 26.1% respectively, while another drug combination was highly effective. In contrast, this compound has demonstrated high efficacy (99.6%) against naturally acquired Ancylostoma caninum infections.
Experimental Protocols
The following sections outline generalized methodologies for the key experiments cited in this guide, based on established guidelines for evaluating the efficacy of anthelmintics in canines.
General Protocol for Anthelmintic Efficacy Studies in Dogs
This protocol is a composite based on common practices and guidelines such as the VICH GL19 "Effectiveness of Anthelmintics: Specific Recommendations for Canines."
1. Animal Selection and Acclimation:
-
Source: Purpose-bred dogs (e.g., Beagles) from a single source are often used for experimentally induced infections to ensure uniformity. For studies on naturally acquired infections, dogs are sourced from environments with a high prevalence of the target parasites.
-
Health Status: All dogs are subjected to a thorough physical examination to ensure they are in good health, free of clinical signs of infectious disease (other than the parasitic infection being studied), and have not received any anthelmintic treatment for a specified period before the study.
-
Acclimation: Animals are acclimated to the housing and environmental conditions for a minimum of 7 days before the start of the study.
-
Housing: Dogs are individually housed to prevent cross-contamination and allow for individual data collection.
-
Diet: A standard commercial canine diet is provided, and water is available ad libitum.
2. Infection Method:
-
Naturally Acquired Infections: Dogs are selected based on pre-treatment fecal examinations confirming the presence of the target parasite(s).
-
Experimentally Induced Infections:
-
Infective stages of the target parasite (e.g., embryonated eggs, infective larvae, or cysticerci) are obtained from donor animals or cultured in the laboratory.
-
A predetermined number of infective stages are administered orally to each dog. The infective dose is calculated to produce a sufficient worm burden for statistical analysis without causing severe clinical disease.
-
3. Treatment Administration:
-
Randomization: Dogs are randomly allocated to treatment groups (including a placebo control group) based on pre-treatment fecal egg counts or body weight to ensure an unbiased distribution of infection levels.
-
Dosage: The test article (e.g., this compound) is administered at the specified dose. The formulation (e.g., coarse or micronized powder in tablets) is recorded.
-
Administration: The drug is typically administered orally. To enhance absorption or reduce the likelihood of vomiting, it may be given with a small portion of food after a period of fasting.
4. Post-Treatment Evaluation:
-
Fecal Examination: Fecal samples are collected from each dog at specified intervals post-treatment. Fecal egg counts (e.g., using the McMaster technique) are performed to determine the reduction in egg shedding.
-
Necropsy and Worm Recovery: At the end of the study period (e.g., 10 days post-treatment), all dogs are humanely euthanized. The gastrointestinal tract is systematically dissected, and the contents are washed through sieves to recover all adult worms. The recovered worms are identified by species and counted.
5. Efficacy Calculation: The percentage of worm burden reduction is calculated using the following formula:
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not fully elucidated. However, it is widely accepted that its anthelmintic effect is due to the uncoupling of oxidative phosphorylation in the parasite's mitochondria.
As a protonophore, this compound disrupts the proton gradient across the inner mitochondrial membrane. This gradient is essential for the production of ATP by ATP synthase. By dissipating the proton motive force, this compound effectively short-circuits the energy production machinery of the parasite, leading to ATP depletion, paralysis, and ultimately, death.
Below are diagrams illustrating the experimental workflow for anthelmintic efficacy trials and the proposed signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for determining anthelmintic efficacy.
Caption: Proposed mechanism of action of this compound.
References
- 1. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effects of this compound on adult Taenia pisiformis in dogs with experimentally induced infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of micronised this compound on Echinococcus granulosus and Taenia hydatigena infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Spectrum of Activity of Nitroscanate Compared to Other Broad-Spectrum Anthelmintics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic activity of Nitroscanate with other broad-spectrum agents, namely Praziquantel, Pyrantel Pamoate, Fenbendazole, and Ivermectin. The data presented is collated from various experimental studies to offer an objective evaluation for researchers, scientists, and drug development professionals.
Spectrum of Activity and Efficacy
The efficacy of an anthelmintic is determined by its ability to eliminate or reduce the burden of parasitic helminths. The following tables summarize the quantitative data from controlled studies, primarily in canine models, which are a common subject for anthelmintic research. Efficacy is typically measured by the percentage reduction in worm counts following treatment compared to untreated control groups.
Table 1: Efficacy Against Cestodes (Tapeworms)
| Anthelmintic | Parasite Species | Dosage | Efficacy (%) | Citation(s) |
| This compound | Dipylidium caninum | 50 mg/kg | 99.8 | [1] |
| Taenia spp. | 50 mg/kg (micronised) | 97.9 | ||
| Praziquantel | Dipylidium caninum | 5 mg/kg | 100 | [2] |
| Taenia spp. | Not specified | High | [3] | |
| Fenbendazole | Taenia pisiformis | 50 mg/kg for 3 days | 98-100 | [4] |
| Dipylidium caninum | 50 mg/kg for 3 days | Ineffective | [4] | |
| Ivermectin | Dipylidium caninum | 50-400 µg/kg | Ineffective | |
| Taenia spp. | 50-400 µg/kg | Ineffective | ||
| Pyrantel Pamoate | Dipylidium caninum | 1.029 mg/kg | Ineffective |
Table 2: Efficacy Against Nematodes (Roundworms, Hookworms, Whipworms)
| Anthelmintic | Parasite Species | Dosage | Efficacy (%) | Citation(s) |
| This compound | Ancylostoma caninum | 50 mg/kg | 99.6 | |
| Toxocara canis | 50 mg/kg | Significantly more effective than mebendazole | ||
| Trichuris vulpis | 50 mg/kg | 0 | ||
| Praziquantel | Toxocara canis | 5 mg/kg (in combination with emodepside) | >99 (mature adult), >92 (immature adult) | |
| Ancylostoma caninum | Not specified | Limited to no efficacy | ||
| Pyrantel Pamoate | Ancylostoma caninum | 5 mg/kg (in combination with ivermectin) | 99.6 | |
| Toxocara canis | 1.029 mg/kg | 96 | ||
| Toxascaris leonina | 1.029 mg/kg | 93 | ||
| Fenbendazole | Ancylostoma caninum | 50 mg/kg for 3 days | 98-100 | |
| Toxocara canis | 50 mg/kg for 3 days | 98-100 | ||
| Trichuris vulpis | 50 mg/kg for 3 days | 98-100 | ||
| Ivermectin | Ancylostoma caninum | 50 µg/kg | >99 | |
| Toxocara canis | 200 µg/kg | 91 (adult), 97 (larval) | ||
| Trichuris vulpis | 100 µg/kg | >99 |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols to ensure the validity and reproducibility of the findings. The two primary methods used for evaluating anthelmintic efficacy are the Controlled Test and the Fecal Egg Count Reduction Test (FECRT).
Controlled Test (Worm Count Reduction Study)
This method is considered the gold standard for determining anthelmintic efficacy.
Methodology:
-
Animal Selection: A cohort of animals, typically dogs for veterinary anthelmintic studies, with naturally or experimentally induced helminth infections is selected.
-
Group Allocation: Animals are randomly allocated to a treatment group, which receives the anthelmintic being tested, and a control group, which receives a placebo.
-
Treatment Administration: The test compound is administered to the treatment group at a specified dosage and route.
-
Necropsy and Worm Recovery: After a predetermined period, all animals are humanely euthanized, and the gastrointestinal tracts are examined. Helminths are collected, identified, and counted.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a non-invasive method used to assess the efficacy of an anthelmintic by measuring the reduction in the number of helminth eggs shed in the feces.
Methodology:
-
Pre-treatment Sampling: Fecal samples are collected from each animal before treatment, and the number of eggs per gram (EPG) of feces is determined using a standardized counting technique (e.g., McMaster method).
-
Treatment: The anthelmintic is administered to the animals.
-
Post-treatment Sampling: Fecal samples are collected again after a specific period (typically 10-14 days) post-treatment, and the EPG is recounted.
-
Efficacy Calculation: The percentage reduction in the mean EPG from pre-treatment to post-treatment is calculated.
Mechanisms of Action: Signaling Pathways
The diverse chemical structures of these anthelmintics are reflected in their distinct mechanisms of action, targeting different physiological pathways within the parasites.
This compound
The precise molecular mechanism of this compound is not fully elucidated, but it is believed to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite. This disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the helminth.
Praziquantel
Praziquantel's primary mode of action involves the disruption of calcium ion homeostasis in cestodes and trematodes. It binds to specific subunits of voltage-gated calcium channels in the parasite's tegument, leading to a rapid influx of Ca2+ ions. This causes spastic paralysis and damage to the tegument, exposing parasite antigens to the host's immune system.
References
- 1. Efficacy of this compound against naturally acquired infection with Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jarvm.com [jarvm.com]
- 3. toltrazurilshop.com [toltrazurilshop.com]
- 4. Evaluation of granulated fenbendazole as a treatment for helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nitroscanate: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Nitroscanate must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste protocols and addressing the specific hazards associated with this compound.
This compound is an anthelmintic compound that requires careful handling due to its potential health and environmental risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as causing serious eye irritation and being toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical waste is managed responsibly.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Toxic to aquatic life with long lasting effects | H411[1] |
This data is based on aggregated GHS information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most complete and accurate information.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of unused or waste this compound in a laboratory setting. This procedure is based on general best practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield to protect against eye irritation.
-
Chemical-resistant gloves.
-
A laboratory coat.
2. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash. Its toxicity to aquatic life necessitates disposal as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential incompatible reactions. Store it separately from strong acids, bases, and oxidizing agents.
3. Waste Collection and Containment:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves), in a designated and compatible hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and the associated hazards (e.g., "Eye Irritant," "Environmental Hazard").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from general laboratory traffic and sources of ignition.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste pickup and documentation.
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue) three times.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound waste.
-
Deface Label: Completely remove or deface the original product label on the empty container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institution's EHS guidelines.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and minimizing the impact on the ecosystem. Always prioritize consulting your institution's specific safety protocols and the manufacturer's Safety Data Sheet.
References
Essential Safety and Logistics for Handling Nitroscanate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), safe handling procedures, and disposal plans for Nitroscanate. Adherence to these guidelines is critical to minimize exposure risk and ensure regulatory compliance.
This compound is an anthelmintic agent that requires careful handling due to its potential as a skin and eye irritant. While a specific Occupational Exposure Limit (OEL) has not been established, a conservative approach, treating it as a potent compound, is recommended.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended when handling the pure compound. | To prevent skin contact with this compound, which is a known skin irritant.[1][2][3] Given the lack of specific breakthrough time data, frequent changes of gloves are advised. |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be necessary when there is a significant risk of splashes or dust generation. | To protect the eyes from splashes and airborne particles of this compound, which can cause eye irritation.[1][2] |
| Body Protection | A standard laboratory coat, fully fastened. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. | To protect clothing and skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid dust inhalation. | Veterinary formulations of this compound are often film-coated to prevent dust generation, indicating a potential inhalation hazard with the raw powder. Handling powdered substances requires measures to prevent airborne exposure. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound. The following protocol outlines the key steps for safe handling in a laboratory setting.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation:
-
Always consult the Safety Data Sheet (SDS) for this compound before beginning work.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Prepare designated, clearly labeled hazardous waste containers for solid and liquid waste.
-
-
Handling:
-
When weighing the powdered form of this compound, use the "tare method" to minimize contamination of the balance. Place a lidded container on the balance and tare it. Transfer the container to the fume hood, add the powder, and securely close the lid before returning to the balance for the final weight.
-
Use anti-static weigh paper or an anti-static gun to prevent the scattering of the powder.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Conduct all experimental manipulations within the fume hood.
-
-
Cleanup:
-
Decontaminate all non-disposable equipment and work surfaces after use. A recommended procedure is to wipe surfaces with a cloth dampened with a suitable solvent, followed by a wash with soap and water.
-
Never use a dry brush or cloth to clean up spills of powdered this compound, as this can generate dust.
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the substance before carefully collecting it into a hazardous waste container.
-
Disposal Plan
All waste containing this compound, including contaminated PPE, weigh paper, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. Use separate, dedicated containers for liquid and solid hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic, until they are collected for disposal.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste. For nitrophenoxy compounds, which are structurally related to this compound, incineration in a permitted hazardous waste incinerator is a recommended disposal method.
By implementing these safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
